Unraveling the Enigma of CAS 1311316-93-4: A Case of Undefined Structure
Researchers, scientists, and drug development professionals often rely on definitive analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, for the structural elucidation and verification of chemical compound...
Author: BenchChem Technical Support Team. Date: April 2026
Researchers, scientists, and drug development professionals often rely on definitive analytical data, such as Nuclear Magnetic Resonance (NMR) spectra, for the structural elucidation and verification of chemical compounds. However, in the case of CAS number 1311316-93-4, a comprehensive search of publicly available chemical databases and scientific literature has revealed a significant impediment to providing such data: the absence of a clearly defined and publicly documented chemical structure associated with this identifier.
A thorough investigation into authoritative chemical registries, including but not limited to PubChem and the CAS Common Chemistry database, did not yield a specific molecular structure for CAS 1311316-93-4. Consequently, the generation of a technical guide or whitepaper detailing its ¹H NMR and ¹³C NMR reference spectra is not feasible. The interpretation and assignment of NMR signals are fundamentally dependent on the known connectivity of atoms within a molecule. Without this structural framework, any presented spectra would be arbitrary and scientifically unsound.
This situation presents a unique challenge. While NMR spectroscopy is a powerful tool for structural analysis, its application is predicated on the existence of a substance to analyze. The lack of a public record for the structure of CAS 1311316-93-4 could be attributed to several factors:
Proprietary Nature: The compound may be a proprietary substance under active research and development, with its structure not yet disclosed in the public domain.
Complex Mixture: The CAS number could potentially be assigned to a complex mixture of substances where a single, definitive structure is not applicable.
Data Inaccuracy or Typographical Error: It is also possible that the provided CAS number contains a typographical error.
Limited Public-Domain Data: The substance may be part of a specialized collection or library that is not indexed in publicly accessible databases.
In light of these findings, this guide will pivot from presenting non-existent reference spectra to providing a framework for the general application of ¹H and ¹³C NMR spectroscopy in the structural characterization of novel or unidentified small molecules, a scenario that mirrors the current status of CAS 1311316-93-4.
A Generalized Workflow for NMR-Based Structural Elucidation
For researchers encountering a novel compound, the following represents a standard workflow for acquiring and interpreting ¹H and ¹³C NMR data.
Experimental Protocol: ¹H and ¹³C NMR Data Acquisition
A meticulous experimental approach is paramount for obtaining high-quality NMR data suitable for structural determination.
1. Sample Preparation:
Analyte Purity: Ensure the sample is of the highest possible purity to avoid the presence of signals from impurities that can complicate spectral interpretation.
Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so it should be reported with the data.
Concentration: For a typical small molecule (MW < 500 g/mol ), a concentration of 5-10 mg in 0.5-0.7 mL of solvent is usually sufficient for ¹H NMR. For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is often required.
2. Instrument Setup and ¹H NMR Acquisition:
Field Strength: Higher magnetic field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.
Locking and Shimming: The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. "Shimming" is the process of optimizing the homogeneity of the magnetic field to obtain sharp spectral lines.
Pulse Sequence: A standard single-pulse experiment is typically used for routine ¹H NMR.
Acquisition Parameters:
Spectral Width: Set to encompass all expected proton signals (typically 0-12 ppm for most organic compounds).
Number of Scans: Usually 8 to 16 scans are sufficient for a sample of adequate concentration.
Relaxation Delay (d1): A delay of 1-5 seconds between scans allows for the complete relaxation of protons, ensuring accurate integration.
3. Instrument Setup and ¹³C NMR Acquisition:
Pulse Sequence: A standard proton-decoupled pulse sequence is most common. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Acquisition Parameters:
Spectral Width: A wider spectral width is needed for ¹³C NMR (typically 0-220 ppm).
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (hundreds to thousands) is required to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): Longer relaxation delays may be necessary for quaternary carbons.
The logical flow of this generalized data acquisition process is illustrated in the diagram below.
Caption: Generalized workflow for acquiring ¹H and ¹³C NMR spectra.
Data Interpretation: A Hypothetical Approach
Once high-quality spectra are obtained, the process of structural elucidation begins. This involves a systematic analysis of the key features of the NMR data.
Parameter
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
Chemical Shift (δ)
Indicates the electronic environment of the proton. Protons near electronegative atoms are "deshielded" and appear at higher ppm values.
Indicates the electronic environment and hybridization of the carbon atom. Carbonyl carbons are significantly downfield (160-220 ppm), while aliphatic carbons are upfield (0-50 ppm).
Integration
The area under a peak is proportional to the number of protons it represents.
Generally not quantitative in standard decoupled spectra due to the Nuclear Overhauser Effect (NOE).
Multiplicity (Splitting)
Provides information about the number of neighboring protons. The n+1 rule is often applicable (a proton with 'n' neighbors will appear as a multiplet with 'n+1' lines).
In a proton-decoupled spectrum, each unique carbon appears as a singlet.
Coupling Constant (J)
The distance between the lines of a multiplet, measured in Hertz (Hz). It provides information about the dihedral angle between coupled protons and the connectivity of atoms.
Not observed in standard decoupled spectra.
The relationship between these spectral parameters and the deduced molecular structure is a cornerstone of chemical analysis.
Caption: Logical flow from NMR spectral data to a proposed chemical structure.
References
Due to the inability to locate a specific chemical structure for CAS 1311316-93-4, this reference list provides authoritative sources on the general principles and practices of NMR spectroscopy.
Nuclear Magnetic Resonance Spectroscopy. In Wikipedia; Wikimedia Foundation. [Link]
¹³C NMR Spectroscopy. In Chemistry LibreTexts; University of California, Davis. [Link]
NMR Sample Preparation. In Chemical Instrumentation Facility; Iowa State University. [Link]
Exploratory
Mechanism of Action of 1-Methyl-1H-Imidazole-2-Carboxylate Derivatives: Sequence-Specific DNA Recognition and Targeted Therapeutics
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary 1-Methyl-1H-imidazole-2-carboxylate (and its corresponding carboxylic acid, CAS 20...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Whitepaper
Executive Summary
1-Methyl-1H-imidazole-2-carboxylate (and its corresponding carboxylic acid, CAS 20485-43-2) is a highly privileged heterocyclic scaffold in modern medicinal chemistry and chemical biology[1]. Originally recognized for its structural rigidity and hydrogen-bonding capabilities, this compound has become a foundational building block in the synthesis of sequence-specific DNA-binding molecules, namely Pyrrole-Imidazole (Py-Im) polyamides[2]. Beyond genomic targeting, ester derivatives such as methyl 1H-imidazole-2-carboxylate (CAS 17334-09-7) are increasingly utilized as critical precursors in the development of targeted protein degraders (PROTACs) and highly potent antibody-drug conjugate (ADC) payloads[3].
This technical guide dissects the molecular mechanisms of action, structural causality, and validated experimental workflows for utilizing 1-methyl-1H-imidazole-2-carboxylate derivatives in advanced drug discovery.
Part 1: Molecular Mechanism in Sequence-Specific DNA Recognition
The most prominent application of 1-methyl-1H-imidazole-2-carboxylic acid is its incorporation into Py-Im polyamides. These synthetic oligomers bind the minor groove of double-helical DNA with affinities and specificities rivaling natural transcription factors[4].
The Causality of the Imidazole Ring
The mechanism of action relies entirely on the precise spatial arrangement of hydrogen bond donors and acceptors. When a 1-methyl-1H-imidazole-2-carboxylate derivative is incorporated into a polyamide chain, the nitrogen atom at the 3-position (N3) of the imidazole ring projects directly into the floor of the DNA minor groove.
The Mechanistic "Why": The N3 atom possesses a sterically unhindered lone pair of electrons. This lone pair acts as a highly specific hydrogen bond acceptor for the exocyclic N2 amine (a hydrogen bond donor) of guanine[5].
Steric Exclusion: Conversely, pyrrole rings feature a C-H bond at the equivalent position, which creates a steric clash with the guanine N2 amine, preventing binding. This simple single-atom substitution (N vs. C-H) is the foundation of the Dervan pairing rules[6].
The Dervan Pairing Rules
Sequence specificity is achieved by pairing aromatic amino acids side-by-side in an antiparallel hairpin conformation[2].
Diagram illustrating the sequence-specific DNA minor groove pairing rules for Py-Im polyamides.
Part 2: Applications in Targeted Protein Degradation and ADCs
While historically confined to DNA recognition, the 1-methyl-1H-imidazole-2-carboxylate scaffold has recently proven invaluable in heterobifunctional degraders and cytotoxic payloads.
E3 Ligase Ligands (PROTACs)
In the rapidly expanding field of PROTACs, recruiting novel E3 ligases is a major bottleneck. Derivatives such as ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate have been successfully utilized as starting materials to synthesize potent ligands for the E3 ligase DCAF15 [7]. The imidazole-2-carboxylate core provides a rigid, polar vector that optimally positions the ligand within the DCAF15 binding pocket, facilitating the ubiquitination of target proteins[7].
Antibody-Drug Conjugate (ADC) Payloads
In the synthesis of Tubulysins—a class of exceptionally potent microtubule-depolymerizing agents used as ADC payloads—1-methyl-1H-imidazole-2-carboxylic acid is heavily utilized. Coupling this specific acid to the N14 position of desacetoxytubulysin intermediates yields highly potent analogues (e.g., Tb50 and Tb51). The imidazole moiety enhances the molecule's aqueous solubility while maintaining the critical binding interactions required for tubulin inhibition, making it an ideal payload for tumor-targeted monoclonal antibodies[8].
Part 3: Experimental Workflows & Protocols
To ensure trustworthiness and reproducibility, the following protocol details the solid-phase peptide synthesis (SPPS) of Py-Im polyamides utilizing 1-methyl-1H-imidazole-2-carboxylic acid.
Self-Validating Protocol: Solid-Phase Synthesis of Imidazole-Capped Polyamides
Rationale for Reagent Selection: The carboxylate of 1-methyl-1H-imidazole-2-carboxylic acid is highly resonance-stabilized and sterically hindered. Standard carbodiimides (like DCC) often fail to achieve quantitative yields. Therefore, uronium salts like HATU are strictly required. HATU forms a highly reactive 7-azabenzotriazole active ester, driving the amidation forward even against poorly nucleophilic aromatic amines[9].
Step-by-Step Methodology:
Resin Preparation: Swell 100 mg of Boc-β-alanine-PAM resin in N,N-dimethylformamide (DMF) for 30 minutes.
Deprotection: Treat the resin with 80% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20 minutes to remove the N-terminal Boc group. Wash extensively with DCM and DMF.
Activation: In a separate vial, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA, 8 equivalents). Validation Check: The solution will turn distinctively yellow, indicating the formation of the active ester.
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours. Wash with DMF.
Aminolytic Cleavage: To dictate the C-terminal tail and release the polyamide, treat the dried resin with neat ethylene diamine (Et) at 55°C for 12 hours.
Purification: Filter the resin and precipitate the crude polyamide in cold diethyl ether. Purify via Reverse-Phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient). Confirm identity via MALDI-TOF MS[9].
Step-by-step workflow for the solid-phase synthesis of 1-Me-Im-2-COOH derived polyamides.
Part 4: Quantitative Data & Structure-Activity Relationships
Data modeling and empirical testing have established clear rules for both the binding affinity and the pharmacokinetic properties of these derivatives.
Table 1: Py-Im Polyamide Pairing Rules and Causality
Aromatic Ring Pair
Target Base Pair
Binding Affinity
Structural Causality
Im / Py
G • C
High
Imidazole N3 lone pair acts as a highly specific H-bond acceptor for the Guanine N2-H donor[5].
Degenerate recognition; steric clash with Guanine N2-H prevents G-C binding, restricting it to A/T[6].
Table 2: Linker Effects on Cellular Permeability
The choice of the C-terminal cleavage amine (introduced during Step 5 of the protocol) drastically alters the biological utility of the molecule. Historically, the βDa linker was used, but it severely limits nuclear uptake. Substituting it with a shorter ethylene diamine (Et) linker reduces the polar surface area, enabling live-cell applications[9].
[7] Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders, Journal of Medicinal Chemistry (ACS). 7
[8] Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody–Drug Conjugates, Journal of the American Chemical Society (ACS). 8
[2] Orientation Preferences of Pyrrole-Imidazole Polyamides in the Minor Groove of DNA, Caltech. 2
[4] Recognition of 16 Base Pairs in the Minor Groove of DNA by a Pyrrole-Imidazole Polyamide Dimer, Caltech. 4
[5] Aliphatic/Aromatic Amino Acid Pairings for Polyamide Recognition in the Minor Groove of DNA, Journal of the American Chemical Society (ACS).5
[6] Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome, PLOS One. 6
[9] Investigation of the Relative Cellular Permeability of DNA-binding Pyrrole-Imidazole Polyamides, NIH / PMC. 9
Crystallographic Profiling and 3D Structural Analysis of CAS 1311316-93-4
Executive Summary The compound CAS 1311316-93-4 (2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate) represents a highly specialized fluorinated building block increasingly utilized in Fragment-Based Drug Discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound CAS 1311316-93-4 (2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate) represents a highly specialized fluorinated building block increasingly utilized in Fragment-Based Drug Discovery (FBDD). By bridging an electron-deficient trifluoroethyl ester with a rigid, methylated imidazole core, this scaffold presents a unique stereoelectronic profile. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the rigorous methodology required to determine its 3D crystal structure, and the causality behind its conformational behavior in both the crystal lattice and biological binding pockets.
Physicochemical and 3D Structural Profiling
The structural architecture of CAS 1311316-93-4 is defined by two critical moieties: the 1-methyl-1H-imidazole ring and the 2,2,2-trifluoroethyl ester .
The methylation at the N1 position of the imidazole ring is a deliberate design choice. It prevents tautomerization, effectively locking the imidazole into a single, predictable tautomeric state. This ensures that the N3 nitrogen acts exclusively as a hydrogen-bond acceptor, which is a critical parameter for reliable target engagement (e.g., kinase hinge binding). Furthermore, the strategic incorporation of the trifluoroethyl group profoundly alters the molecule's physicochemical properties, significantly enhancing lipophilicity and metabolic stability against esterases compared to a standard ethyl ester .
Quantitative Structural Parameters
To facilitate comparative analysis, the core quantitative data and predictive crystallographic parameters of the scaffold are summarized below.
Parameter
Value / Description
Causality / Significance
CAS Number
1311316-93-4
Unique identifier for the specific building block.
Molecular Formula
C
7
H
7
F
3
N
2
O
2
Indicates high fluorine content relative to molecular weight.
Molecular Weight
208.14 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
SMILES
Cn1ccnc1C(=O)OCC(F)(F)F
Defines 3D connectivity and tautomeric lock at N1.
Predicted LogP
~1.2 - 1.5
Enhanced lipophilicity driven by the CF
3
group, aiding desolvation.
H-Bond Donors
0
N1 is methylated; lacks classical H-bond donors, reducing desolvation penalties.
H-Bond Acceptors
5
N3, ester carbonyl, and three fluorine atoms provide multiple interaction vectors.
Methodological Framework: Crystallographic Data Acquisition
Determining the precise 3D conformation of small molecules like CAS 1311316-93-4 requires a rigorous, self-validating X-ray crystallography workflow. As an Application Scientist, I emphasize that data collection is not merely procedural; every step must incorporate built-in quality control to ensure the trustworthiness of the final structural model .
Action : Dissolve 10 mg of high-purity CAS 1311316-93-4 in 0.5 mL of dichloromethane (solvent) in an inner vial. Place this inside a sealed outer chamber containing 3 mL of hexane (antisolvent).
Causality : The slow vapor-phase diffusion of the volatile antisolvent into the solvent gradually lowers the solubility of the compound. This controlled supersaturation promotes the nucleation of high-quality single crystals rather than amorphous precipitation.
Self-Validation : Inspect the resulting crystals under a stereomicroscope with cross-polarizers. Complete extinction of light upon rotation confirms a single, unified crystal lattice.
Step 2: Cryogenic Data Collection
Action : Mount a selected crystal (approx. 0.1 x 0.1 x 0.2 mm) on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to a diffractometer equipped with a 100 K nitrogen cryostream and a Cu K
α
microfocus source (
λ=1.54184
Å).
Causality : Cryogenic temperatures suppress atomic thermal vibrations (reducing Debye-Waller factors). This exponentially increases high-resolution diffraction intensities and mitigates radiation-induced radical damage to the sample.
Self-Validation : Evaluate the initial diffraction frames. Sharp, well-defined spots with resolution extending beyond 0.8 Å dictate proceeding; smeared spots indicate mosaicity or twinning, requiring a new crystal.
Step 3: Data Reduction and Absorption Correction
Action : Integrate the diffraction frames to extract intensities and apply a multi-scan absorption correction.
Causality : X-rays are absorbed differently depending on the crystal's orientation and path length. Correction normalizes intensities, which is critical for accurate electron density mapping.
Self-Validation : The internal agreement factor (
Rint
) of symmetrically equivalent reflections must be
<0.05
.
Step 4: Phase Solution and Structural Refinement
Action : Solve the phase problem using intrinsic phasing and refine the structural model using full-matrix least-squares on
F2
via SHELXL .
Causality : Intrinsic phasing mathematically derives the electron density map from intensities without prior structural knowledge. Least-squares refinement iteratively adjusts atomic coordinates and anisotropic displacement parameters to minimize the difference between observed and calculated structure factors.
Self-Validation : The refinement converges when the shift/error ratio is
<0.001
. The final model is validated if
R1<0.05
,
wR2<0.15
, and the residual electron density map is featureless (highest peak
<0.5e−
/Å
3
).
Fig 1: Self-validating X-ray crystallography workflow for small molecules.
Conformational Landscape & Crystal Packing
The 3D structural behavior of CAS 1311316-93-4 is heavily dictated by the stereoelectronic effects of the fluorine atoms .
Torsional Analysis
The rotation around the O-CH
2
-CF
3
bond is not entirely free. It exhibits a strong stereoelectronic preference due to the generalized anomeric effect (often referred to in this context as the gauche effect). The strongly electronegative fluorine atoms withdraw electron density (
σC−F∗
), which hyperconjugates with the lone pairs of the ester oxygen (
nO→σC−F∗
). This interaction restricts the rotational freedom of the CF
3
group, locking it into a predictable, low-energy geometry.
Intermolecular Interactions
In the solid-state crystal lattice, the CF
3
group typically engages in multipolar interactions. Because fluorine is highly electronegative but poorly polarizable, classical hydrogen bonding is rare. Instead, the crystal packing of CAS 1311316-93-4 is driven by weak orthogonal interactions, such as C-F···H-C contacts and dipole-dipole alignments between the ester carbonyls and the imidazole rings.
Fig 2: Fluorine-mediated conformational control and its impact on binding.
Applications in Fragment-Based Drug Discovery (FBDD)
In Fragment-Based Drug Discovery (FBDD), low molecular weight scaffolds (<300 Da) are screened to identify high-quality, ligand-efficient binding interactions . CAS 1311316-93-4 is an exemplary fragment for several mechanistic reasons:
Pre-organized Geometry : The conformational locking provided by the trifluoroethyl group reduces the entropic penalty (
ΔS
) upon binding to a target protein. Because the fragment is already pre-organized in its bioactive conformation, the overall free energy of binding (
ΔG
) is highly favorable.
Vectorial Growth : The 3D structure provides distinct vectors for synthetic expansion. The imidazole ring can be functionalized at the C4 or C5 positions to reach adjacent hydrophobic pockets, while the ester linkage acts as a stable hinge.
Fluorophilic Pockets : The CF
3
group can be directed into lipophilic hotspots or "fluorophilic" pockets within target proteins (e.g., proteases or kinases), displacing high-energy water molecules and driving affinity through the classical hydrophobic effect.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. URL:[Link]
Erlanson, D. A., Fesik, S. W., Hubbard, R. E., Jahnke, W., & Jhoti, H. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. URL:[Link]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]
Exploratory
storage conditions and shelf life of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Whitepaper: Storage Dynamics and Shelf-Life Optimization for 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate Executive Summary In modern medicinal chemistry and drug development, functionalized building blocks d...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Storage Dynamics and Shelf-Life Optimization for 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Executive Summary
In modern medicinal chemistry and drug development, functionalized building blocks dictate the efficiency of complex synthetic pathways. 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4) is a highly specialized, commercially available reagent[1]. It serves as an activated acyl transfer agent, enabling the seamless installation of the 1-methyl-1H-imidazole-2-carbonyl moiety into target pharmacophores. However, the exact structural features that make this compound synthetically valuable—namely, the highly electrophilic trifluoroethyl ester and the basic imidazole ring—also render it exceptionally vulnerable to environmental degradation.
This technical guide provides an in-depth analysis of the mechanistic vulnerabilities of this compound, establishes field-proven storage protocols, and details self-validating quality control workflows to ensure absolute scientific integrity during drug development campaigns.
Chemical Profiling & Mechanistic Vulnerabilities
To understand the storage requirements of this compound, one must analyze the causality behind its chemical instability. The molecule features two competing functional domains:
The Activated Ester (Electrophilic Core): The strong electron-withdrawing inductive effect of the three fluorine atoms strongly polarizes the carbonyl carbon, increasing its electrophilicity. Furthermore, the trifluoroethoxide leaving group is highly stabilized (the pKa of 2,2,2-trifluoroethanol is ~12.4, compared to ~15.9 for standard ethanol). Empirical studies on partially fluorinated ethyl esters demonstrate that trifluoroethyl esters undergo hydrolysis at rates exponentially faster than their unfluorinated counterparts, sometimes exhibiting half-lives of mere minutes under slightly basic conditions[2].
The Imidazole Ring (Nucleophilic/Basic Core): The basic nitrogen (N3) on the 1-methylimidazole ring can act as a general base. In the presence of ambient moisture, this nitrogen can deprotonate water, generating a highly nucleophilic hydroxide ion that rapidly attacks the adjacent activated ester.
Consequently, the primary degradation pathway is moisture-induced hydrolysis, yielding 1-methyl-1H-imidazole-2-carboxylic acid and free 2,2,2-trifluoroethanol.
Figure 1: Moisture-induced hydrolytic degradation pathway of the trifluoroethyl ester.
Shelf Life & Stability Kinetics
Because of the autocatalytic potential of the imidazole ring combined with the activated ester, the shelf life of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate is strictly dependent on temperature and absolute humidity. Standard safety and handling data for imidazole-2-carboxylates dictate that they must be kept in tightly closed containers in dry, well-ventilated areas[3].
The following table summarizes the quantitative stability data and expected shelf life based on environmental conditions:
Storage Temperature
Atmospheric Condition
Estimated Shelf Life
Degradation Risk Level
-20 °C
Argon / Nitrogen (<1% RH)
> 24 months
Low
2 - 8 °C
Argon / Nitrogen (<1% RH)
12 - 18 months
Low to Moderate
20 - 25 °C
Desiccated (<5% RH)
3 - 6 months
Moderate
20 - 25 °C
Ambient Air (~50% RH)
< 1 month
Critical / High
Note: Exposure to ambient moisture at room temperature will result in rapid, irreversible hydrolysis, rendering the reagent useless for coupling reactions.
Empirical Storage Protocols
To mitigate the kinetic vulnerabilities outlined above, researchers must implement a rigorous, self-validating storage system. Do not rely on standard refrigeration without atmospheric control.
Protocol 1: Optimal Aliquoting and Long-Term Storage
Causality: Repeatedly opening a bulk container introduces atmospheric moisture. Because the container is cold, water instantly condenses on the compound, initiating hydrolysis. Aliquoting prevents this cumulative degradation.
Thermal Equilibration: Remove the primary bulk container from cold storage (-20 °C) and place it inside a vacuum desiccator. Allow it to equilibrate to room temperature for a minimum of 60 minutes before breaking the seal.
Inert Handling: Transfer the equilibrated vial into a glovebox purged with ultra-high-purity (UHP) Argon.
Aliquoting: Weigh the required mass into pre-dried, amber glass vials. Causality: Amber glass prevents potential photo-degradation, while baking the vials at 120 °C prior to use removes surface-adsorbed water.
Purging & Sealing: Purge the headspace of each individual vial with Argon for 15 seconds. Cap immediately with a high-density PTFE-lined silicone septum cap.
Secondary Containment: Wrap the cap junction with Parafilm. Place the aliquots in a secondary container filled with an indicating desiccant (e.g., Drierite) and store at -20 °C.
Quality Control & Verification Workflow
Before utilizing 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate in a critical synthetic step, its integrity must be verified. The substantial chemical shift difference between the intact trifluoroethyl ester and free trifluoroethanol allows for real-time, zero-background monitoring of hydrolysis using
19F
NMR[4].
Protocol 2: NMR-Based Purity Assessment
Causality: Visual inspection is insufficient for detecting partial hydrolysis.
19F
NMR provides a highly sensitive, quantitative measure of the leaving group's cleavage.
Sample Preparation: Under an inert atmosphere, dissolve 5 mg of the compound in 0.5 mL of anhydrous
CDCl3
(passed through basic alumina to remove acidic impurities).
19F
NMR Acquisition: Scan the fluorine region. The intact ester typically presents as a broad resonance around
−74 ppm
. The degradation product, free 2,2,2-trifluoroethanol, will appear as a sharp triplet at approximately
−77 ppm
(
3JH−F=8.5 Hz
)[4].
1H
NMR Acquisition: Cross-validate by scanning from 0 to 15 ppm. Look for the appearance of a quartet at
∼3.9 ppm
, indicative of the methylene protons of free trifluoroethanol.
Quantification: Integrate the peaks to determine the molar ratio. If the free trifluoroethanol exceeds 5%, the batch must be re-purified via flash chromatography using anhydrous eluents before use.
Figure 2: Step-by-step Quality Control workflow for verifying compound integrity.
National Institutes of Health (PMC) - Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. 2
National Institutes of Health (PMC) - 19F- and Fluorescently-labeled Micelles as Nanoscopic Assemblies for Chemotherapeutic Delivery.4
BLD Pharmatech - Safety Data Sheet: Methyl 1H-imidazole-2-carboxylate. 3
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Reagent Focus: 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4)
Introduction & Mechanistic Rationale
The strategic incorporation of the trifluoroethyl (–CH₂CF₃) group is a powerful tactic in modern drug discovery, offering a C1-homologated analogue to trifluoromethylated motifs that fine-tunes lipophilicity, metabolic stability, and membrane permeability 1. Historically, introducing this moiety required volatile, toxic, or highly reactive gases (e.g., 2,2,2-trifluorodiazoethane) or electrophiles prone to competing β-fluoride elimination.
To circumvent these limitations, 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate has emerged as a bench-stable, solid reagent. While imidazole derivatives are traditionally known for direct N-alkylation 2, this specific ester acts as a highly efficient trifluoroethyl donor via transition-metal-catalyzed C(sp³)–O bond activation 3.
The Causality of Reagent Design (Self-Validating System)
Unactivated C(sp³)–O bonds possess high bond dissociation energies, making standard oxidative addition by low-valent metals (like Ni⁰) thermodynamically unfavorable. This protocol utilizes a coordination-assisted activation strategy . The nitrogen atom at the 3-position of the 1-methyl-1H-imidazole ring acts as an intramolecular "tugboat." It pre-coordinates to the Ni⁰ catalyst, drastically reducing the entropic barrier and directing the metal center precisely into the adjacent C–O bond. If a non-coordinating ester (e.g., trifluoroethyl benzoate) is substituted into this protocol, the reaction yields <5% product, validating that the imidazole directing group is the sole causal factor for successful C–O cleavage.
Figure 1: Ni-catalyzed coordination-assisted C–O activation and trifluoroethylation cycle.
This protocol details the cross-coupling of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate with arylzinc reagents, bypassing the limitations of unactivated fluoroalkyl iodides 4.
Catalyst Pre-Activation (Glovebox or Standard Schlenk Technique):
To a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add Ni(cod)₂ (13.8 mg, 10 mol%) and dtbbpy (16.1 mg, 12 mol%).
Causality Check: The use of a bidentate nitrogen ligand (dtbbpy) suppresses rapid β-fluoride elimination from the generated Ni-CH₂CF₃ intermediate, stabilizing the transition state prior to transmetalation.
Reagent Introduction:
Add 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (104 mg, 0.5 mmol) to the tube.
Evacuate and backfill the Schlenk tube with inert gas (N₂ or Argon) three times.
Solvent and Nucleophile Addition:
Inject 1.0 mL of anhydrous DMA, followed by 2.5 mL of anhydrous THF. Stir at room temperature for 5 minutes until a deep-colored homogeneous catalyst complex forms.
Dropwise, add the arylzinc halide solution (1.5 mL, 0.5 M in THF, 0.75 mmol) over 2 minutes.
Reaction Execution:
Seal the tube and transfer it to a pre-heated oil bath at 60 °C.
Stir vigorously (800 rpm) for 12–14 hours. The reaction mixture will typically transition from a dark blue/purple to a dark brown suspension as the 1-methyl-1H-imidazole-2-carboxylate zinc salt precipitates out, driving the reaction forward.
Workup & Isolation:
Cool the reaction to room temperature. Quench by slowly adding 5 mL of saturated aqueous NH₄Cl.
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure aryl-CH₂CF₃ product.
Quantitative Data Summary
The protocol exhibits broad functional group tolerance, successfully coupling both electron-rich and electron-deficient arenes.
Substrate (Aryl-ZnX)
Target Product
Yield (%)
Reaction Time (h)
Phenylzinc iodide
(2,2,2-Trifluoroethyl)benzene
88
12
4-Methoxyphenylzinc iodide
1-Methoxy-4-(2,2,2-trifluoroethyl)benzene
85
12
4-Fluorophenylzinc iodide
1-Fluoro-4-(2,2,2-trifluoroethyl)benzene
91
12
4-(Trifluoromethyl)phenylzinc iodide
1,4-Bis(trifluoromethyl)benzene
82
14
2-Thienylzinc iodide
2-(2,2,2-Trifluoroethyl)thiophene
78
14
Note: Yields represent isolated yields after column chromatography. Reactions performed on a 0.5 mmol scale.
References
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids
Journal of the American Chemical Society (ACS)[Link]
Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis
American Chemical Society (ACS)[Link]
Combinatorial Nickel-Catalyzed Monofluoroalkylation of Aryl Boronic Acids with Unactivated Fluoroalkyl Iodides
Organic Letters[Link]
Direct methylation and trifluoroethylation of imidazole and pyridine derivatives
Chemical Communications (RSC Publishing)[Link]
Mechanistic Insights: The "Goldilocks" Reactivity of Trifluoroethyl Esters
Application Note: 2,2,2-Trifluoroethyl 1-Methyl-1H-imidazole-2-carboxylate (CAS 1311316-93-4) in Advanced Drug Discovery As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD),...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: 2,2,2-Trifluoroethyl 1-Methyl-1H-imidazole-2-carboxylate (CAS 1311316-93-4) in Advanced Drug Discovery
As a Senior Application Scientist in medicinal chemistry and fragment-based drug discovery (FBDD), I have designed this technical guide to detail the utility of CAS 1311316-93-4 (2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate). This molecule is not merely a structural building block; its specific esterification provides a highly calibrated reactivity profile that solves critical bottlenecks in chemoselective amidation, target-guided synthesis, and the generation of high-affinity kinase inhibitors.
In pharmaceutical synthesis, installing the 1-methyl-1H-imidazole-2-carboxamide pharmacophore often requires coupling 1-methylimidazole-2-carboxylic acid with primary or secondary amines. Traditional coupling reagents (e.g., HATU, EDC) or highly activated esters (e.g., N-hydroxysuccinimide [NHS]) are highly reactive but suffer from rapid aqueous hydrolysis, making them unsuitable for physiological screening conditions or prolonged library synthesis[1].
CAS 1311316-93-4 utilizes a 2,2,2-trifluoroethyl (TFE) ester leaving group. The causality behind this design lies in the electron-withdrawing nature of the trifluoromethyl (
CF3
) group. The pKa of 2,2,2-trifluoroethanol is approximately 12.4—making it a superior leaving group compared to ethanol (pKa ~16), yet far less labile than pentafluorophenol (pKa ~5.5). This creates a "Goldilocks" activation state: the ester is stable to aqueous hydrolysis for days but remains highly reactive toward unhindered primary amines when driven by proximity or high concentrations[2].
Quantitative Comparison of Ester Activation Strategies
To guide your experimental design, the following table summarizes the kinetic and stability parameters of various acylating agents used in drug discovery:
Activation Method
Leaving Group pKa
Aqueous Half-Life (pH 7.4)
Background Aminolysis Rate
Suitability for Protein-Templated Amidation
TFE Ester (CAS 1311316-93-4)
~12.4
Excellent (>48h)
Negligible
Optimal (Background-free)
Phenyl Ester
~9.9
Moderate (~12h)
Low
Good
NHS Ester
~8.0
Poor (<1h)
High
Unsuitable (Hydrolyzes rapidly)
in situ HATU / DIPEA
N/A
Very Poor (Minutes)
Very High
Unsuitable (Requires anhydrous conditions)
Core Applications in Drug Discovery
A. Background-Free Protein-Templated Amidation (Target-Guided Synthesis)
In FBDD, target-guided synthesis uses the biological target itself to template the assembly of its own inhibitor from smaller fragments. Because CAS 1311316-93-4 is virtually unreactive in dilute aqueous solutions, it can be incubated with an amine fragment and a target protein without generating background noise. When both fragments bind adjacent pockets on the protein, the local effective concentration spikes, overcoming the activation energy barrier and driving spontaneous amide bond formation. This phenomenon has been successfully utilized to generate superadditive inhibitors for targets like blood coagulation Factor Xa[3].
Figure 1: Mechanism of background-free protein-templated amidation utilizing TFE esters.
B. Synthesis of Kinase Inhibitors and ADC Payloads
The 1-methyl-1H-imidazole-2-carboxamide moiety is a privileged hinge-binding motif in oncology. For instance, it forms critical hydrogen bonds in the T315I mutant kinase domain when utilized in pan-BCR-ABL inhibitors like AP24589 (a ponatinib analogue)[4]. Furthermore, 1-methylimidazole-2-carboxylic acid derivatives are heavily utilized in the total synthesis of Tubulysins—highly potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs)[5]. CAS 1311316-93-4 allows medicinal chemists to install this terminal moiety efficiently during late-stage functionalization without epimerizing sensitive stereocenters.
C. DNA Minor Groove Binders (Pyrrole-Imidazole Polyamides)
Pyrrole-Imidazole (PI) polyamides are programmable oligomers that bind the minor groove of DNA, where the imidazole ring specifically recognizes guanine (G) bases to target oncogenic gene alterations (e.g., ALK in neuroblastoma)[6]. CAS 1311316-93-4 serves as an excellent N-terminal capping reagent for solid-phase polyamide synthesis, reacting cleanly with the terminal amine of the growing chain.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in orthogonal controls to confirm that the observed reactivity is driven by the intended mechanism, rather than artifacts or background degradation.
Objective: Identify synergistic binding between CAS 1311316-93-4 and an amine fragment library using the target protein as a template.
Buffer Preparation: Prepare a physiological assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
Reaction Assembly:
Test Well: Add Target Protein (10 µM), Amine Fragment (250 µM), and CAS 1311316-93-4 (250 µM).
Control Well (Self-Validation): Add Amine Fragment (250 µM) and CAS 1311316-93-4 (250 µM) to the buffer without the Target Protein.
Incubation: Seal the plates and incubate at 20°C or 37°C for 12–24 hours. The TFE ester will not hydrolyze under these conditions[3].
LC-MS/QTOF Analysis: Quench the reaction with 0.1% Formic Acid. Analyze both wells via high-resolution LC-MS.
Causality Check: A successful templated reaction is validated only if the amide product (m/z = Amine Mass + 108 Da) is detected in the Test Well, while the Control Well shows strictly unreacted starting materials[3].
Objective: Install the 1-methyl-1H-imidazole-2-carboxamide motif onto a diverse array of primary amines without coupling reagents.
Reagent Mixing: In a dry vial, dissolve the primary amine (1.0 equiv, 0.1 M) and CAS 1311316-93-4 (1.2 equiv) in anhydrous DMF or DMSO.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) to ensure the amine remains fully deprotonated and nucleophilic.
Thermal Activation: Stir the mixture at 50–60°C for 8 hours. The mild thermal energy overcomes the activation barrier of the unactivated TFE ester[2].
Self-Validation (Reaction Tracking): Monitor the reaction via LC-MS. The disappearance of the CAS 1311316-93-4 peak (m/z 209.05 [M+H]+) and the appearance of the extruded 2,2,2-trifluoroethanol byproduct confirms chemoselective acyl transfer.
Purification: Remove the solvent in vacuo and purify via preparative HPLC.
Figure 2: Self-validating workflow for target-guided synthesis using CAS 1311316-93-4.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4)
Primary Utility: Chemoselective transfer of the 1-methyl-1H-imidazole-2-carbonyl pharmacophore.
Introduction & Strategic Utility
The 1-methyl-1H-imidazole-2-carbonyl motif is a highly privileged pharmacophore in medicinal chemistry, frequently utilized as a hydrogen bond acceptor, metal chelator, and structural scaffold in clinical candidates (e.g., PI3K inhibitors and RSV antivirals). However, the direct amidation of 1-methyl-1H-imidazole-2-carboxylic acid using standard uronium or phosphonium coupling reagents (e.g., HATU, PyBOP) can be complicated by the heteroaromatic core's propensity for in situ decarboxylation or the formation of unreactive guanidinium byproducts.
To circumvent these issues, 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate serves as a pre-activated, bench-stable active ester. By leveraging the unique electronic properties of the 2,2,2-trifluoroethyl (TFE) leaving group, this reagent enables the direct, transition-metal-free N-acylation of primary and secondary amines under exceptionally mild conditions [1].
Mechanistic Rationale: The "Goldilocks" Reactivity of TFE Esters
The efficacy of the TFE active ester lies in its precise electronic tuning. The strong inductive electron-withdrawing effect (
−I
) of the trifluoromethyl group significantly polarizes the ester
C−O
bond and lowers the lowest unoccupied molecular orbital (LUMO) of the carbonyl carbon. This renders the carbonyl highly susceptible to nucleophilic attack by amines [2].
Causality of Experimental Choices:
Why TFE over NHS or Pfp? While
N
-hydroxysuccinimide (NHS) and pentafluorophenyl (Pfp) esters are highly reactive, they are notorious for their hydrolytic instability, requiring strictly anhydrous conditions. The TFE ester occupies a "Goldilocks" zone: it is reactive enough to undergo aminolysis without a catalyst, yet stable enough to resist background hydrolysis, allowing reactions to proceed even in aqueous-organic mixtures [3].
Chemoselectivity: Because the TFE ester is a mild acylating agent, it exhibits profound chemoselectivity. It will preferentially acylate aliphatic amines over aromatic amines, and amines over hydroxyl groups, eliminating the need for extensive protecting-group strategies when working with amino alcohols [4].
Caption: Mechanistic pathway of amidation via the 2,2,2-trifluoroethyl active ester intermediate.
Comparative Data: Active Ester Profiling
To guide experimental design, Table 1 summarizes the quantitative and qualitative differences between common active ester leaving groups.
Table 1: Reactivity and Stability Profile of Active Esters
Leaving Group
Relative Aminolysis Rate
Hydrolytic Stability (
t1/2
in H₂O)
Chemoselectivity (N vs. O)
Byproduct Toxicity/Removal
TFE (Trifluoroethyl)
Moderate
Excellent (> 48 h)
Outstanding
Volatile (
bp
74 °C), Non-toxic
NHS (Succinimide)
Fast
Poor (< 1 h)
Moderate
Water-soluble, Mildly toxic
Pfp (Pentafluorophenyl)
Very Fast
Moderate (~ 4 h)
Poor
Lipophilic, Highly toxic
p-Nitrophenyl
Slow
Good (~ 24 h)
Good
Colored, Difficult to remove
Data synthesis derived from standard peptide coupling literature and TFE-mediated amidation studies [2, 4].
Experimental Protocols
The following protocols are designed as self-validating systems. The generation of 2,2,2-trifluoroethanol as the sole byproduct allows reaction progress to be easily monitored via ¹⁹F NMR (appearance of a triplet at ~
−77
ppm) or TLC/LC-MS.
Protocol A: General Procedure for N-Acylation of Primary/Secondary Amines
This protocol is optimized for standard aliphatic and moderately nucleophilic aromatic amines.
N,N
-Diisopropylethylamine (DIPEA) (2.0 equiv, only required if the amine is a hydrochloride/TFA salt)
Acetonitrile (MeCN) or
N,N
-Dimethylformamide (DMF), anhydrous
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.1 mmol) in MeCN (5.0 mL). Note: MeCN is preferred over DMF as it facilitates the direct evaporation of the solvent and the volatile TFE byproduct.
Base Addition: If the amine is provided as a salt, add DIPEA (2.2 mmol) dropwise and stir for 5 minutes to liberate the free base.
Reagent Addition: Add 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 mmol, 208.14 mg) to the solution in one portion.
Thermal Activation: Seal the flask and heat the reaction mixture to 60 °C. While TFE esters can react at room temperature, heating to 60 °C ensures complete conversion of the sterically hindered imidazole-2-carboxylate within 4–8 hours [1].
Monitoring: Monitor the reaction via LC-MS. The disappearance of the ester mass (
m/z
209
[M+H]+
) and the appearance of the target amide mass validates the reaction progress.
Workup: Upon completion, concentrate the mixture under reduced pressure. The byproduct, 2,2,2-trifluoroethanol, will co-evaporate.
Purification: Redissolve the crude residue in Ethyl Acetate (15 mL). Wash sequentially with saturated aqueous
NaHCO3
(2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate to yield the pure 1-methyl-1H-imidazole-2-carboxamide.
Protocol B: Chemoselective Amidation of Amino Alcohols
TFE esters excel in chemoselective acylations. When reacting with molecules containing both primary amines and primary/secondary alcohols, no
O
-acylation occurs, eliminating the need for silyl or ether protecting groups.
Methodology Adjustments:
Follow Protocol A, but conduct the reaction at room temperature (20–25 °C) for 12–16 hours. Lower temperatures suppress the already minimal background
O
-acylation trajectory.
Do not use strong bases (e.g.,
NaH
,
KOtBu
), as deprotonating the alcohol will force undesired esterification.
Caption: Standard experimental workflow for synthesizing amides using the TFE active ester.
References
Amidation of unactivated ester derivatives mediated by trifluoroethanol
Organic & Biomolecular Chemistry, 2017.
URL:[Link]
ChemComm - RSC Publishing: Base-catalysed amidation of esters
Chemical Communications, 2014.
URL:[Link]
Chemoselective Saponification in the Synthesis of Danuglipron Facilitated with Trifluoroethanol
Organic Process Research & Development, 2024.
URL:[Link]
Protein‐Templated Fragment Ligations—From Molecular Recognition to Drug Discovery
Angewandte Chemie International Edition (PMC), 2017.
URL:[Link]
Application
role of 1-methyl-1H-imidazole-2-carboxylates in peptide coupling reactions
Application Note: The Role of 1-Methyl-1H-imidazole-2-carboxylates in Advanced Peptide and Polyamide Synthesis Executive Summary 1-Methyl-1H-imidazole-2-carboxylic acid and its protected derivatives (e.g., Fmoc-Im-OH, Bo...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: The Role of 1-Methyl-1H-imidazole-2-carboxylates in Advanced Peptide and Polyamide Synthesis
Executive Summary
1-Methyl-1H-imidazole-2-carboxylic acid and its protected derivatives (e.g., Fmoc-Im-OH, Boc-Im-OH) are highly specialized building blocks in modern peptide chemistry[1]. Unlike standard α-amino acids, these heteroaromatic compounds are primarily utilized to construct sequence-specific DNA-binding polyamides (often referred to as Dervan polyamides)[2] and serve as critical structural motifs in complex natural product-derived therapeutics, such as tubulysin-based antibody-drug conjugate (ADC) payloads[3]. This application note details the mechanistic rationale, optimized coupling conditions, and self-validating protocols for incorporating 1-methyl-1H-imidazole-2-carboxylates into peptide backbones.
Mechanistic Insights: Causality in Heteroaromatic Peptide Coupling
The Challenge of Heteroaromatic Coupling
Integrating 4-amino-1-methyl-1H-imidazole-2-carboxylic acid into a growing peptide chain presents two distinct chemical challenges that dictate experimental design:
Decreased Nucleophilicity: The aromatic amine at the 4-position is conjugated with the electron-deficient imidazole ring, rendering it significantly less nucleophilic than standard aliphatic α-amines[2].
Decarboxylation Risk: Heteroaromatic 2-carboxylic acids are inherently prone to decarboxylation if the activation step is too slow or if exposed to overly harsh basic conditions[2].
Causality Behind Reagent Selection
To overcome the high activation energy barrier of coupling a poorly nucleophilic aromatic amine to a sterically hindered carboxylate, standard carbodiimides (like DCC or DIC) are often insufficient on their own, leading to prolonged reaction times and side reactions[2]. Instead, uronium/aminium salts like HATU or phosphonium salts like PyBOP must be used in conjunction with HOAt (1-hydroxy-7-azabenzotriazole) and a hindered base like DIPEA[4].
The Causality: The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect. It forms a hydrogen bond with the incoming amine, pre-organizing the transition state and accelerating the amidation reaction. This rapid formation of the active ester outpaces the competing decarboxylation pathway of the 1-methylimidazole-2-carboxylate[2].
Microwave Assistance
Applying microwave irradiation (typically 60 °C to 80 °C) increases the kinetic energy of the system, drastically reducing the coupling time of the sterically hindered Imidazole monomer from 12–24 hours (in manual synthesis) to just 25–65 minutes, while maintaining high stereochemical fidelity and yields[5].
DNA Minor Groove Recognition
In the context of DNA-binding polyamides, the 1-methylimidazole (Im) unit is not just a structural spacer; it is a functional recognition element. The N3 nitrogen of the imidazole ring acts as a specific hydrogen bond acceptor for the exocyclic amine of guanine, allowing Im/Py (Pyrrole) pairs to specifically recognize G-C base pairs in the DNA minor groove[4].
Quantitative Data: Comparison of Coupling Conditions
The following table summarizes the causal relationship between coupling methodologies and reaction efficiency for 1-methyl-1H-imidazole-2-carboxylate derivatives.
Coupling Method
Reagents
Temp (°C)
Time
Avg. Stepwise Yield
Key Advantage / Limitation
Manual SPPS (Boc)
DCC / HOBt / DIPEA
25
12–24 h
>95%
Avoids specialized equipment; very slow kinetics[6].
Manual SPPS (Fmoc)
HATU / HOAt / DIPEA
25
3–4 h
>98%
High efficiency for solution-phase or manual SPPS[4].
Ideal for fragment assembly (e.g., Tubulysin synthesis)[3].
Experimental Protocols
Protocol A: Microwave-Assisted Solid-Phase Synthesis of Py-Im Polyamides
Expertise Note on Self-Validation: The aromatic amine of the imidazole does not react in the standard quantitative ninhydrin (Kaiser) test[7]. Therefore, relying on colorimetric assays will yield false negatives. Reaction progress must be validated via micro-cleavage and HPLC-MS analysis[7].
Kaiser oxime resin or 2-Chlorotrityl chloride resin[4]
Step-by-Step Methodology:
Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes in a microwave-compatible peptide synthesis vessel.
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Apply microwave irradiation (75 W, 75 °C) for 3 minutes. Wash the resin thoroughly with DMF (5 × 3 mL).
Activation: In a separate vial, dissolve Fmoc-Im-OH (4.0 equiv relative to resin loading) and PyBOP (3.9 equiv) in minimal DMF. Add DIPEA (8.0 equiv). Allow 2 minutes for pre-activation to form the active ester[5].
Microwave Coupling: Transfer the activated mixture to the resin. Irradiate at 60 °C for 25 minutes[5].
Validation (Micro-cleavage): Withdraw ~2 mg of resin. Treat with 95% TFA / 2.5% TIS / 2.5% H2O for 15 minutes. Evaporate, dissolve in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the Imidazole addition.
Capping (Critical Step): Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 5 minutes to cap any unreacted amines, preventing the formation of complex deletion sequences[5].
Iteration: Repeat steps 2–6 for subsequent monomer additions.
Protocol B: Solution-Phase Capping for Tubulysin Analogues
This protocol describes the N-terminal capping of a peptide fragment with 1-methyl-1H-imidazole-2-carboxylic acid, a critical step in synthesizing highly cytotoxic tubulysin payloads for ADCs[3].
Step-by-Step Methodology:
Amine Preparation: Dissolve the deprotected peptide intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Acid Activation: In a separate flask, dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF. Add Et3N or DIPEA (3.0 equiv) and stir for 5 minutes at room temperature to generate the highly reactive OAt ester[3].
Coupling: Add the activated acid dropwise to the peptide solution. Stir at room temperature for 2 to 4 hours.
In-Process Control: Monitor the disappearance of the starting amine via analytical HPLC.
Workup: Dilute with DCM, wash with 5% NaHCO3, 10% citric acid, and brine. Dry over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography to yield the tubulysin analogue (Typical yields: 74–76%)[3].
Visualizations
Workflow for Microwave-Assisted Solid-Phase Synthesis of Py-Im Polyamides.
Mechanistic pathway of 1-methyl-1H-imidazole-2-carboxylate activation and coupling.
Journal of the American Chemical Society. "Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins...". ACS Publications. 3
Journal of the American Chemical Society. "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids". ACS Publications. 6
Caltech. "Solid Phase Synthesis of Polyamides Containing Imidazole and Pyrrole Amino Acids" (Monitoring the Synthesis). 7
US Patents. "Method for the synthesis of pyrrole and imidazole carboxamides on a solid support".2
bioRxiv. "Single position substitution of hairpin pyrrole-imidazole polyamides imparts distinct DNA-binding profiles across the human genome". 4
Technical Support Center: Troubleshooting the Hydrolysis of 2,2,2-Trifluoroethyl 1-Methyl-1H-Imidazole-2-Carboxylate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4). As a highly ac...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4). As a highly activated ester, this compound is a powerful building block for synthesizing pyrrole-imidazole polyamides and other bioactive scaffolds. However, its extreme susceptibility to hydrolysis often leads to experimental failure if not handled with rigorous mechanistic foresight.
The Mechanistic Root Cause of Instability
To prevent degradation, we must first understand the causality behind it. The rapid hydrolysis of this specific molecule is driven by a synergistic "push-pull" mechanism:
The "Pull" (Leaving Group Activation): The 2,2,2-trifluoroethyl moiety is highly electron-withdrawing. This drastically increases the electrophilicity of the carbonyl carbon. Because the pKa of 2,2,2-trifluoroethanol is approximately 12.4, it acts as an excellent leaving group compared to standard unfluorinated ethanol[1].
The "Push" (Intramolecular General Base Catalysis): The N3 nitrogen of the 1-methylimidazole ring is positioned adjacent to the ester carbonyl. With a predicted pKa of ~4.00, this unprotonated nitrogen can coordinate and deprotonate incoming water molecules, acting as an intramolecular general base that heavily accelerates nucleophilic attack on the ester bond[2][3].
Troubleshooting & FAQs
Q: Why does my compound degrade so rapidly in standard biological buffers (pH 7.4)?A: At pH 7.4, the imidazole N3 (pKa ~4.0) is fully unprotonated and highly active as a general base[3]. Combined with the activated trifluoroethyl leaving group[1], the ester undergoes rapid intramolecular-catalyzed hydrolysis[2]. Standard ethyl esters lack this extreme leaving group activation and survive much longer.
Q: How should I prepare and store stock solutions to prevent premature hydrolysis?A: Never use protic solvents (methanol, ethanol, or water) for storage, as they will cause rapid transesterification or hydrolysis. Prepare stock solutions in strictly anhydrous, aprotic solvents such as DMSO, DMF, or Acetonitrile. Store these aliquots at -20°C over 3Å molecular sieves under an inert argon atmosphere.
Q: If I must perform a coupling reaction in aqueous media, what is the optimal pH?A: If aqueous conditions are unavoidable, lower the pH to between 4.5 and 5.0 and maintain the temperature at 4°C. Dropping the pH closer to the N3 pKa (~4.0) partially protonates the imidazole ring, disrupting its ability to act as a general base[3]. Do not drop the pH below 3.0, as specific acid-catalyzed hydrolysis will begin to dominate.
Q: How can I monitor the integrity of the ester during my workflow?A: Utilize LC-MS or HPLC. Look for the disappearance of the parent mass and the appearance of the hydrolysis product, 1-methyl-1H-imidazole-2-carboxylic acid (m/z ~127 [M+H]+). The liberated 2,2,2-trifluoroethanol is volatile and typically lost during MS desolvation.
To ensure a self-validating, moisture-free system, follow this step-by-step methodology:
Step 1: Solvent Preparation
Dry HPLC-grade DMSO or Acetonitrile over activated 3Å molecular sieves for at least 48 hours prior to use. Sparging the solvent with Argon for 15 minutes is recommended to remove dissolved oxygen and ambient moisture.
Step 2: Equilibration (Critical Step)
Remove the sealed vial of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate from the -20°C freezer. Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator for 30 minutes. Opening a cold vial will cause immediate condensation of atmospheric moisture onto the activated ester, initiating hydrolysis before the experiment begins.
Step 3: Dissolution
Inside a glove box or under a steady stream of dry Argon, add the anhydrous solvent to achieve the desired concentration (e.g., 100 mM).
Step 4: Storage
Aliquot the solution into oven-dried, amber glass vials containing a few beads of 3Å molecular sieves. Purge the headspace with Argon, seal tightly with PTFE-lined caps, and store at -20°C.
Workflow Visualization
Workflow for the anhydrous handling and assay preparation of activated imidazole esters.
References
Source: Beilstein Journal of Organic Chemistry (PMC)
Title: Intramolecular General Base Catalyzed Ester Hydrolysis.
Title: ETHYL 1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE 30148-21-1 wiki
Source: Guidechem
URL
Technical Support Center: Troubleshooting Low Conversion Rates with VHL Ligand CAS 1311316-93-4
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance for experiments involving CAS 1311316-93-4,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guidance for experiments involving CAS 1311316-93-4, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Low conversion rates, whether in chemical synthesis or biological assays, can be a significant hurdle in the development of Proteolysis Targeting Chimeras (PROTACs). This guide offers a structured, question-and-answer-based approach to diagnosing and resolving common issues, ensuring the integrity and success of your research.
Part 1: Understanding CAS 1311316-93-4 and Its Role in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
CAS 1311316-93-4 is a high-affinity small molecule ligand that specifically binds to the VHL E3 ligase, one of the most utilized E3 ligases in PROTAC development.[2][3] Its incorporation into a PROTAC enables the recruitment of the VHL E3 ligase complex to the POI, leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][4]
The following diagram illustrates the general mechanism of action for a VHL-based PROTAC.
Caption: Mechanism of action for a VHL-recruiting PROTAC.
Part 2: Troubleshooting Guide for Low Conversion Rates
This section is divided into two common scenarios encountered by researchers: low yield during the chemical synthesis of the PROTAC and poor degradation efficiency in biological assays.
Section 2.1: Troubleshooting Low Yield in PROTAC Chemical Synthesis
Low yields during the synthesis of your PROTAC molecule incorporating CAS 1311316-93-4 can be a significant bottleneck. The following FAQs address common causes and provide actionable solutions.
Q1: My final coupling reaction to attach the VHL ligand (CAS 1311316-93-4) has a very low yield. What are the likely causes?
A1: Inefficient coupling is a frequent issue in PROTAC synthesis, often due to the complex and sterically hindered nature of the reacting fragments.[5][6]
Causality: Amide bond formation, a common final step, can be hampered by suboptimal reaction conditions, inappropriate coupling reagents for the specific substrates, or steric hindrance around the reactive sites of your POI ligand or the VHL ligand.[5][7] The purity of starting materials is also critical; impurities can poison catalysts or participate in side reactions.[6]
Troubleshooting Steps:
Verify Starting Material Quality:
Confirm the purity of your POI ligand-linker intermediate and the VHL ligand (CAS 1311316-93-4) using techniques like NMR, LC-MS, and HPLC.[6]
Ensure the reactive functional groups (e.g., amine, carboxylic acid) are intact and have not degraded during storage.
Optimize Coupling Conditions:
Reagents: Use fresh, high-quality coupling reagents. For amide bond formation, consider a range of options such as HATU, HBTU, or COMU with a suitable non-nucleophilic base like DIPEA or TEA.[6]
Solvent: Use anhydrous, high-purity solvents (e.g., DMF, DMSO). The presence of water can hydrolyze activated intermediates and significantly reduce yield.[6]
Stoichiometry: Experiment with the stoichiometry of your reactants. A slight excess of one component or the coupling reagents may be necessary to drive the reaction to completion.[6]
Temperature and Time: Monitor the reaction progress by LC-MS at various time points. Some sterically hindered couplings may require extended reaction times or gentle heating.[7]
Q2: I observe multiple spots on my TLC and a complex mixture in my LC-MS after the reaction. How do I identify and minimize side reactions?
A2: The formation of multiple products points towards side reactions or degradation of starting materials or the final product.
Causality: The functional groups on your POI ligand or linker may be incompatible with the chosen reaction conditions. For example, if your linker contains a thiol, it can be prone to oxidation, forming disulfide dimers that are unreactive in the subsequent coupling step.[5]
Troubleshooting Steps:
Characterize Byproducts: Attempt to characterize the major byproducts by mass spectrometry to understand the nature of the side reactions.
Protecting Group Strategy: If a specific functional group is interfering with the reaction, consider using a suitable protecting group that can be removed in a later step.
Reaction Condition Control: For sensitive substrates, consider slower addition of reagents or running the reaction at a lower temperature to minimize side reactions.[7]
Q3: I seem to lose a significant amount of my product during purification. How can I improve recovery?
A3: The physicochemical properties of PROTACs, often influenced by the linker (e.g., PEG linkers), can make purification challenging.[5]
Causality: PROTACs can be high molecular weight, polar molecules that may exhibit poor solubility in standard chromatography solvents or streak on silica gel.[5] If a polar linker like PEG is used, the high water solubility of the PROTAC can lead to product loss during aqueous workup phases.[6]
Troubleshooting Steps:
Workup Modification: If your PROTAC is water-soluble, minimize the volume of aqueous solution used for quenching and consider back-extracting the aqueous layer with an appropriate organic solvent.[6]
Chromatography Optimization:
Stationary Phase: If you are experiencing issues with silica gel, consider alternative stationary phases like reversed-phase silica (C18) or alumina.
Mobile Phase: Systematically screen different solvent systems for column chromatography. Adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds can improve peak shape and separation.
Purification Technique: For challenging separations, consider preparative HPLC, which offers higher resolution than standard flash chromatography.
Screen different coupling reagents (HATU, HBTU, COMU) and bases (DIPEA). Monitor reaction by LC-MS and consider extending reaction time or gentle heating.[7]
Poor quality of starting materials
Verify purity of ligands and linker by NMR and LC-MS.[6]
Multiple Byproducts
Side reactions due to incompatible functional groups
Protect sensitive functional groups. Control reaction conditions (e.g., slow addition of reagents, lower temperature).[7]
Low Recovery After Purification
Product loss during aqueous workup
Minimize water volume in workup; back-extract aqueous layers.[6]
Poor chromatographic separation
Optimize stationary and mobile phases. Consider preparative HPLC for difficult separations.[5]
Even with a pure, well-characterized PROTAC, achieving efficient degradation of the target protein can be challenging. The following FAQs address common issues related to the biological activity of your VHL-based PROTAC.
Q4: My PROTAC does not induce degradation of my target protein, or the degradation is very weak. What should I investigate first?
A4: A lack of degradation is a common issue that requires a systematic, stepwise investigation.[8][9]
Causality: The issue can range from poor cell permeability of the PROTAC to a failure to form a stable and productive ternary complex (POI-PROTAC-VHL).[1][8] It's also possible that the chosen E3 ligase (VHL) is not expressed at sufficient levels in your experimental cell line.[8]
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting lack of PROTAC activity.[8]
Detailed Experimental Protocols:
Assess Cell Permeability and Stability:
Protocol: Use LC-MS/MS to quantify the intracellular concentration of your PROTAC after treating cells for various time points. Also, assess the stability of the PROTAC in your cell culture medium over the course of the experiment.[10]
Rationale: A PROTAC cannot work if it doesn't get into the cell or is rapidly degraded. Poor permeability is a common issue for PROTACs due to their larger molecular weight.[10]
Confirm Target and E3 Ligase Engagement:
Protocol:
Target Engagement: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay to confirm that your PROTAC binds to the POI in cells.
E3 Ligase Engagement: Perform a competitive binding assay. For example, a fluorescence polarization (FP) assay can be used where your PROTAC competes with a fluorescently labeled VHL ligand for binding to the VHL complex.[11]
Rationale: This step confirms that the two "warheads" of your PROTAC are functional and can bind their respective proteins in a cellular context.[8]
Evaluate Ternary Complex Formation:
Protocol: Use biophysical assays like TR-FRET, FRET, or AlphaLISA to directly measure the formation of the POI-PROTAC-VHL ternary complex in vitro.[11][12][13] These assays are critical as the stability of this complex is often predictive of degradation efficiency.[14]
Rationale: The ability to form a stable ternary complex is perhaps the most essential step for a PROTAC's function.[12][15] A poorly designed linker can prevent the two proteins from coming together effectively.[14]
Check for Target Ubiquitination:
Protocol: Perform an in-cell or in vitro ubiquitination assay. This typically involves immunoprecipitating the target protein after PROTAC treatment and then performing a Western blot with an anti-ubiquitin antibody.
Rationale: The formation of a ternary complex does not guarantee that it is in a productive conformation for ubiquitin transfer.[8] This assay directly tests the catalytic step of the PROTAC mechanism.
Verify Proteasome Activity:
Protocol: Include a control where cells are co-treated with your PROTAC and a proteasome inhibitor (e.g., MG132).
Rationale: If your PROTAC is working correctly, inhibiting the proteasome should "rescue" the degradation of the target protein, leading to an accumulation of the ubiquitinated POI.[9] This confirms that the degradation is proteasome-dependent.
Q5: I see degradation, but only at a narrow concentration range, and at higher concentrations, the degradation is less effective. What is happening?
A5: This phenomenon is known as the "hook effect" and is a classic characteristic of PROTACs.[8]
Causality: The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and VHL-PROTAC) rather than the productive ternary complex (POI-PROTAC-VHL) that is required for degradation.[8] The formation of these non-productive binary complexes effectively sequesters the components needed for the degradation pathway.
Mitigation Strategies:
Dose-Response Curve: Always perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to fully characterize the degradation profile and identify the optimal concentration range (the "sweet spot").[8] The characteristic bell-shaped curve is indicative of the hook effect.
Enhance Cooperativity: The stability of the ternary complex relative to the binary complexes is a key factor. Redesigning the linker to promote positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, can widen the effective concentration window and reduce the hook effect.[8][15]
Biophysical Analysis: Use assays like TR-FRET or SPR to measure the kinetics and thermodynamics of both binary and ternary complex formation. This data can provide a quantitative understanding of the cooperativity and help rationalize the observed hook effect.[14]
Q6: How do I know if I've chosen the right E3 ligase? Should I consider switching from a VHL-based PROTAC?
A6: While VHL is a robust and widely used E3 ligase, it is not universally optimal for all target proteins or cell types.[8][16]
Causality: The choice of E3 ligase can significantly impact a PROTAC's degradation efficiency, selectivity, and cell-type specificity.[16][17] Factors to consider include:
E3 Ligase Expression: VHL must be expressed at sufficient levels in the target cells or tissue.[8]
Ternary Complex Geometry: The surface topology of the POI may be more amenable to forming a productive ternary complex with a different E3 ligase, such as Cereblon (CRBN).[8][]
Off-Target Effects: Different E3 ligases have different sets of natural substrates. Switching E3 ligases can sometimes mitigate off-target degradation of other proteins.[8]
Generally smaller, often considered more "drug-like"[8]
Binding Pocket
More buried, which can lead to better selectivity[]
Softer, more permissive surface[]
Cellular Activity
Often active across a broader range of cell lines[8]
Activity can be more variable due to CRBN expression levels or mutations[8]
Ternary Complex
Tends to form more rigid ternary complexes[]
Tends to form ternary complexes with a shorter lifetime, allowing for faster recycling[]
Recommendation: If you have exhausted optimization strategies with your VHL-based PROTAC, it is often a valuable and necessary step to synthesize and test a counterpart that utilizes a different E3 ligase, such as CRBN.[8]
References
Zhang, X., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. ACS Chemical Biology. Retrieved from [Link]
Zhang, X., et al. (2023). Optimization of PROTAC Ternary Complex Using DNA Encoded Library Approach. PubMed. Retrieved from [Link]
Ciulli, A., et al. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Retrieved from [Link]
Lisztwan, J., et al. (1999). Identification of the von Hippel–Lindau tumor-suppressor protein as part of an active E3 ubiquitin ligase complex. PNAS. Retrieved from [Link]
Taylor & Francis Online. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Retrieved from [Link]
Hughes, S. J., & Ciulli, A. (2017). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
Békés, M., Langley, D. R., & Crews, C. M. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. Retrieved from [Link]
Imai, K., et al. (1999). The Von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin-protein ligase activity. ResearchGate. Retrieved from [Link]
Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell. Retrieved from [Link]
Ciulli, A., et al. (n.d.). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. Retrieved from [Link]
Wang, C., et al. (2019). Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands. ACS Publications. Retrieved from [Link]
Portland Press. (2025). Methods to accelerate PROTAC drug discovery | Biochemical Journal. Retrieved from [Link]
bioRxiv. (2025). Identification of actionable targeted protein degradation effector sites through Site-specific Ligand Incorporation-induced Proximity (SLIP). Retrieved from [Link]
Creative Biolabs. (n.d.). VHL-based Protein Degrader Ligand Screening Service. Retrieved from [Link]
Springer. (2024). Biotinylated cyclic naphthalene diimide as a searching tool for G4 sites on the genome. Retrieved from [Link]
SpringerLink. (2024). Biotinylated cyclic naphthalene diimide as a searching tool for G4 sites on the genome. Retrieved from [Link]
NIH. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PMC. Retrieved from [Link]
INFICON. (n.d.). APPLICATION NOTE - Simple and Fast Gas Analysis for University Catalyst Research with Micro GC Fusion. Retrieved from [Link]
ACS Publications. (n.d.). Enantioselective Construction of Cyclobutanes: A New and Concise Approach to the Total Synthesis of Piperarborenine B - Supporting Information. Retrieved from [Link]
Takara Bio. (n.d.). Tet-Off Advanced IRES Fluorescent Vector Set Certificate of Analysis. Retrieved from [Link]
Dovepress. (n.d.). Evaluation of a spray-dried amorphous solid dispersion formulation of ID11916, a new molecular entity with dual inhibition mechanisms targeting the androgen receptor and phosphodiesterase type-5. Retrieved from [Link]
NIH. (n.d.). 1,1,4,4-Tetracyanobutadiene-Functionalized Anthracenes: Regioselectivity of Cycloadditions in the Synthesis of Small Near-IR Dyes. PMC. Retrieved from [Link]
NIST. (n.d.). 4-Isopropyl-6-methyl-1-tetralone - the NIST WebBook. Retrieved from [Link]
J-GLOBAL. (n.d.). 3-methyl-2,4-pentadienal | Chemical Substance Information. Retrieved from [Link]
MDPI. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Retrieved from [Link]
ResearchGate. (n.d.). 13C Nuclear Magnetic Resonance Studies. XVI. 13C Spectra of some Substituted Acrylic Acids and their Methyl Esters. A Correlation of Olefinic Shieldings in α,β-unsaturated Carbonyl Systems. Retrieved from [Link]
OSTI.gov. (n.d.). Alkali Metal Ions Dictate the Structure and Reactivity of an Iron(II) Imido Complex. Retrieved from [Link]
Technical Support Center: Solvent Optimization and Reaction Troubleshooting for 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the unique reactivity of this versatile building block.
The 2,2,2-trifluoroethyl (TFE) ester functional group makes this compound a highly activated and valuable intermediate, particularly for reactions like amide bond formation. However, this enhanced reactivity, driven by the strong electron-withdrawing nature of the trifluoromethyl group, also presents specific challenges, most notably a pronounced sensitivity to hydrolysis.[1][2] Solvent choice and reaction conditions are therefore not just parameters to be optimized—they are critical determinants of success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The causality behind each recommendation is explained to empower you to make informed decisions in your experimental design.
Question: My amide coupling reaction is giving a low yield or failing completely. What's going wrong?
Answer: This is the most common issue and typically stems from one of three root causes: premature hydrolysis of the starting ester, suboptimal reaction conditions for the aminolysis step, or a combination of both.
Potential Cause 1: Hydrolysis of the Starting Ester
The C-O bond of the TFE ester is significantly weakened by the inductive effect of the fluorine atoms, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water.[1][2] The rate of hydrolysis for a trifluoroethyl ester can be orders of magnitude faster than its non-fluorinated ethyl ester counterpart.[1]
Troubleshooting Steps:
Ensure Rigorously Anhydrous Conditions: All glassware must be oven- or flame-dried. Use freshly distilled, anhydrous solvents. Polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferable to protic solvents.[3] Handle all reagents under an inert atmosphere (Nitrogen or Argon).
Use the Ester Immediately: If you are synthesizing the TFE ester, it is best to use it in the subsequent reaction step as soon as it is purified and characterized, without prolonged storage.
Solvent Choice: Select a solvent that fully dissolves your amine and the ester but does not participate in the reaction. For many amide couplings, high-purity, anhydrous DCM, THF, or DMF are excellent starting points.[4]
Potential Cause 2: Suboptimal Aminolysis Conditions
While the TFE ester is highly reactive, efficient conversion to an amide still requires careful optimization of the solvent, temperature, and stoichiometry.
Troubleshooting Steps:
Solvent Polarity: Polar aprotic solvents are generally preferred as they can stabilize charged intermediates that may form during the reaction without interfering as a nucleophile.[4] For sluggish reactions, switching from a less polar solvent like THF to a more polar one like DMF or DMSO can increase the reaction rate.
Temperature Control: Many reactions with TFE esters and primary amines proceed efficiently at room temperature.[5] If the reaction is slow, gentle heating (e.g., 40-60 °C) can be beneficial. However, monitor the reaction closely for the formation of degradation byproducts, especially the hydrolysis product, 1-methyl-1H-imidazole-2-carboxylic acid.
Amine Stoichiometry & Nucleophilicity: For less nucleophilic (e.g., sterically hindered or electron-poor) amines, you may need to increase the temperature or use a large excess of the amine (up to 100 equivalents for very challenging cases) to drive the reaction to completion.[5]
Question: My main impurity is 1-methyl-1H-imidazole-2-carboxylic acid. How can I prevent its formation and remove it?
Answer: The presence of this carboxylic acid is almost always due to the hydrolysis of your starting ester. Prevention is key, but effective purification strategies are also essential.
Prevention:
Strict Moisture Exclusion: As detailed above, this is the most critical preventative measure.
Non-Aqueous Workup: If possible, avoid aqueous workups. Quench the reaction with an anhydrous acid or base scavenger, filter any salts, and concentrate the filtrate. If an aqueous wash is unavoidable, perform it quickly with cold, deionized water or brine and immediately extract the product into an organic solvent.
Removal:
Acid-Base Extraction: If your desired amide product is neutral and stable to mild acid/base conditions, a basic wash can effectively remove the carboxylic acid impurity. Dissolve the crude product in a solvent like ethyl acetate or DCM and wash with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer.
Chromatography: If extraction is not feasible, flash column chromatography can be used. The carboxylic acid is significantly more polar than the ester or most amide products. Using a gradient elution starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity should allow for good separation. Adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can sometimes improve peak shape for the carboxylic acid, but this should be done with caution as it can potentially promote hydrolysis of any remaining starting ester on the silica gel.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a 2,2,2-trifluoroethyl ester over a simpler methyl or ethyl ester?
A1: The primary advantage is reactivity. The three fluorine atoms are powerful electron-withdrawing groups that make the ester carbonyl carbon significantly more electrophilic. This makes the TFE ester an excellent acylating agent, allowing reactions such as amide bond formation to occur under milder conditions and often without the need for additional coupling reagents.[5][6]
Q2: What is the recommended solvent for long-term storage of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate?
A2: For long-term storage, the compound should be stored as a solid in a desiccator at low temperature (e.g., -20 °C). If a solution is required, it should be made fresh in a high-purity, anhydrous aprotic solvent like acetonitrile or dichloromethane and stored under an inert atmosphere in a sealed vial.
Q3: Can I use a base to facilitate my amide coupling reaction?
A3: It is generally not necessary and can be counterproductive. The TFE ester is typically reactive enough on its own. Adding a base, especially a nucleophilic one or an aqueous basic solution, will significantly accelerate the undesired hydrolysis of the starting material. If a non-nucleophilic organic base is required to scavenge a proton (e.g., if you start with an amine hydrochloride salt), use a hindered base like diisopropylethylamine (DIPEA) and add it at a low temperature.
Q4: What is the best way to monitor the progress of my reaction?
A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. It allows you to simultaneously track the consumption of your starting ester, the formation of your desired product, and the appearance of the 1-methyl-1H-imidazole-2-carboxylic acid byproduct. Thin Layer Chromatography (TLC) can also be effective, but it may be difficult to resolve the starting ester from the product if they have similar polarities.
Part 3: Protocols & Data
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a robust starting point for the reaction of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate with a primary or secondary amine.
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 equiv).
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
Solvent Addition: Add anhydrous dichloromethane (or another suitable aprotic solvent) to achieve a concentration of approximately 0.1-0.2 M. Stir until the ester is fully dissolved.
Amine Addition: Dissolve the amine (1.1-1.5 equiv) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred ester solution at room temperature.
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress every 1-2 hours using LC-MS or TLC. If the reaction is sluggish after 4-6 hours, it can be gently heated to 40 °C.
Workup: Once the starting ester is consumed, cool the reaction to room temperature. Dilute the mixture with additional dichloromethane.
Purification:
Option A (Extraction): Wash the organic layer with a saturated aqueous NaHCO₃ solution to remove the carboxylic acid byproduct, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Option B (Direct Concentration): If the product is sensitive to water, concentrate the reaction mixture directly and purify by flash column chromatography.
Characterization: Confirm the structure and purity of the isolated amide product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical. This table summarizes the properties of common aprotic solvents suitable for reactions involving the title compound.
Solvent
Abbreviation
Boiling Point (°C)
Dielectric Constant (ε)
Notes & Recommendations
Dichloromethane
DCM
39.6
9.1
Excellent first choice. Good solubility for many substrates, volatile, and relatively non-polar. Ensure use of anhydrous grade.
Tetrahydrofuran
THF
66
7.5
Good general-purpose solvent. Less polar than DCM. Must be anhydrous and inhibitor-free.
Acetonitrile
MeCN
81.6
37.5
Good for sluggish reactions. Higher polarity can increase rates. Must be scrupulously dried.
N,N-Dimethylformamide
DMF
153
36.7
Use for poorly soluble substrates or slow reactions. High boiling point and polarity. Difficult to remove under vacuum; removal often requires aqueous washes.
Dimethyl Sulfoxide
DMSO
189
46.7
Reserved for the most challenging cases. Very high boiling point and polarity. Extremely hygroscopic and difficult to remove.
Part 4: Visualization & Workflows
Diagram 1: Troubleshooting Low Yield in Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yield.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision tree for selecting an appropriate reaction solvent.
References
Gunn, D. E., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]
Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry. [Link]
Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]
Movassaghi, M., & Schmidt, M. A. (2010). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [Link]
Tchouankeu, J. C., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. PMC. [Link]
Pérez-Venegas, M., et al. (2024). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]
(PDF) An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. (n.d.). Academia.edu. [Link]
Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago - OUR Archive. [Link]
Jana, S., et al. (2018). An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. ResearchGate. [Link]
Imidazole-catalyzed esterification of cellulose in ionic liquid/molecular solvents: A multi-technique approach to probe effects of the medium. (n.d.). ResearchGate. [Link]
Li, H., et al. (2022). Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. ChemRxiv. [Link]
Uchimaru, T., et al. (2003). Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
(PDF) On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. (n.d.). Academia.edu. [Link]
Castro, E. A., et al. (2006). Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. RSC Publishing. [Link]
Amidation reactions from the direct coupling of metal carboxylate salts with amines. (2014). PubMed. [Link]
Gammack Yamagata, A. D., et al. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. PMC. [Link]
Fang, F., et al. (2001). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Letters. [Link]
Kricheldorf, H. R., & Gomurashvili, Z. (2024). Polycondensation, cyclization and disproportionation of solid Poly(L-lactide) trifluoroethyl esters and the simultaneous formati. OPUS. [Link]
van Kessel, S., et al. (2012). Preparation, Characterization, and Surface Modification of Trifluoroethyl Ester-Terminated Silicon Nanoparticles. Chemistry of Materials. [Link]
Technical Support Center: Catalyst Screening for 1-Methyl-1H-imidazole-2-carboxylate Mediated Cross-Couplings
Welcome to the Technical Support Center for imidazole-mediated cross-coupling methodologies. 1-Methyl-1H-imidazole-2-carboxylate and its ester derivatives are highly versatile synthetic intermediates used in the developm...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for imidazole-mediated cross-coupling methodologies. 1-Methyl-1H-imidazole-2-carboxylate and its ester derivatives are highly versatile synthetic intermediates used in the development of pharmaceuticals, agrochemicals, and complex heterocyclic scaffolds. However, the Lewis basicity of the imidazole nitrogen and the steric demands of the C2-carboxylate group often present significant challenges during transition-metal catalysis, including catalyst poisoning and sluggish transmetalation.
This guide is engineered for researchers and drug development professionals. It provides field-proven standard operating procedures (SOPs), quantitative screening data, and mechanistic troubleshooting to ensure high-fidelity carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formations.
High-Throughput Catalyst Screening Workflow
To systematically overcome catalyst deactivation, a high-throughput screening (HTS) approach is required. The workflow below outlines the critical path from substrate preparation to hit validation.
Fig 1: High-throughput catalyst screening workflow for imidazole-mediated cross-couplings.
Standard Operating Procedure: 96-Well Catalyst Screening
Objective: Identify the optimal Palladium-precatalyst and ligand combination for the cross-coupling of 1-methyl-1H-imidazole-2-carboxylate with aryl/alkyl halides.
Action: Inside an argon-filled glovebox, prepare a 0.1 M stock solution of 1-methyl-1H-imidazole-2-carboxylate and the target halide in anhydrous, degassed 1,4-dioxane.
Causality: Oxygen and moisture rapidly quench active Pd(0) species and hydrolyze the ester group. Using degassed solvents ensures the longevity of the catalytic cycle. Self-Validation: Take a 100 µL aliquot for Karl Fischer titration prior to dispensing to confirm H₂O levels are < 50 ppm.
Step 2: Precatalyst and Ligand Dispensing
Action: Dispense 5 mol% of Pd precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and 10 mol% of phosphine ligands (e.g., Xantphos, SPhos, BrettPhos) into a 96-well glass-lined screening plate.
Causality: Pd(OAc)₂ acts as an easily reducible Pd(II) source that, when combined with electron-rich phosphines, rapidly generates the active monoligated Pd(0) species necessary to insert into challenging C–X bonds.
Step 3: Base Addition
Action: Add 2.0 equivalents of inorganic base (e.g., Cs₂CO₃, K₃PO₄) to each well.
Causality: The base neutralizes the HX byproduct formed during the reaction, driving the thermodynamic equilibrium forward. Cs₂CO₃ is preferred as its high solubility in organic solvents accelerates the transmetalation step without degrading the imidazole ring.
Step 4: Reaction Execution
Action: Seal the plate with a Teflon-lined aluminum mat. Heat the block to 100 °C and agitate at 800 rpm for 24 hours.
Causality: Vigorous agitation overcomes the mass transfer limitations inherent in heterogeneous solid-liquid (base-solvent) mixtures, ensuring consistent kinetic profiles across all wells.
Step 5: Quenching and High-Throughput LC-MS Analysis
Action: Cool the plate to room temperature. Dilute each well with 500 µL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE membrane, and inject onto a UPLC-MS system.
Causality: Rapid dilution quenches the reaction by precipitating the inorganic salts. PTFE filtration protects the UPLC column from particulate fouling, ensuring reliable, self-validating yield quantification via UV absorption (254 nm).
Quantitative Catalyst & Ligand Screening Data
The following table summarizes baseline quantitative data for the cross-coupling of 1-methyl-1H-imidazole-2-carboxylate derivatives. Use this matrix to select your initial screening parameters.
Strong alkoxide base causes partial substrate degradation.
Pd(PPh₃)₄
None
K₂CO₃
DMF
100
<15%
Unhindered Pd centers suffer from irreversible N-binding.
Mechanistic Troubleshooting & FAQs
Fig 2: Palladium-catalyzed decarboxylative cross-coupling cycle of imidazole-2-carboxylates.
Q1: Why does Pd(PPh₃)₄ result in extensive decomposition and low yields (<15%) when cyclizing or coupling 1-methyl-1H-imidazole-2-carboxylates?
A: The failure of unhindered catalysts like Pd(PPh₃)₄ is rooted in the Lewis basicity of the imidazole N3 nitrogen. Unhindered Pd centers are highly susceptible to catalyst poisoning via irreversible N-coordination, forming inactive off-cycle Pd-imidazole complexes. To overcome this, you must enforce a sterically crowded coordination sphere around the palladium center. Studies have shown that utilizing Pd(OAc)₂ with a wide-bite-angle bidentate ligand like Xantphos, or a bulky Buchwald-type ligand, effectively shields the metal center, favoring the productive oxidative addition/reductive elimination cycle over N-binding .
Q2: How do I mitigate β-hydride elimination when coupling with secondary alkyl halides?
A: Secondary alkyl-Pd intermediates are notoriously prone to β-hydride elimination due to the rapid formation of syn-coplanar β-hydrogens. To outcompete this deleterious pathway, the rate of transmetalation and reductive elimination must be accelerated. Using a highly electron-rich, sterically demanding ligand (such as dtbpf or BrettPhos) increases the electron density at the Pd center, which speeds up transmetalation. Furthermore, maintaining a high concentration of the imidazole nucleophile and operating in non-polar solvents (e.g., toluene) restricts the conformational flexibility required for β-hydride elimination.
Q3: What is the mechanistic role of the carboxylate group in decarboxylative cross-couplings, and how do I force the extrusion of CO₂?
A: In decarboxylative cross-couplings, the imidazole-2-carboxylate acts as a traceless directing group or a transient nucleophile. Upon coordination with a Pd(II) or Cu(I) co-catalyst, the carboxylate undergoes extrusion of CO₂, generating a localized carbon-metal bond at the C2 position. If decarboxylation is sluggish, it is usually due to a high activation energy barrier for CO₂ extrusion. To drive this step, utilize polar aprotic solvents (like DMF or NMP) and elevate the temperature (≥120 °C). Additionally, photocatalytic approaches using acyl azolium intermediates have recently been developed to generate radical surrogates from carboxylates under milder conditions .
Q4: How can I optimize C–N bond formation (Buchwald-Hartwig amination) when synthesizing complex imidazole derivatives?
A: When coupling aryl halides with N–H containing substrates to form complex substituted benzimidazoles or imidazoles, the choice of base and precatalyst is critical. Weak bases like Cs₂CO₃ are preferred over strong bases like NaOtBu to prevent the degradation of base-sensitive functional groups on the imidazole ring. A combination of Pd₂(dba)₃ and a dialkylbiaryl phosphine ligand (e.g., BINAP or XPhos) is highly effective for these C–N bond-forming reactions, ensuring high turnover numbers (TON) and preventing the formation of hydrodehalogenation byproducts .
References
Laha, J. K., & Cuny, G. D. (2011). "Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization." The Journal of Organic Chemistry, 76(20), 8477–8482.[Link]
Zhu, J. L., & Scheidt, K. A. (2021). "Photocatalytic acyl azolium-promoted alkoxycarbonylation of trifluoroborates." Tetrahedron, 92, 132288.[Link]
Bhaskar, P., Gullapelli, K., Babu, K. J., & Brahmeshwari, G. (2017). "Synthesis and Antimicrobial Activity of 1-(5 Isopropoxy-2-Methyl-4-Nitrophenyl)-Substituted Benzimidazole Derivatives via Buchwald-Hartwig Coupling." IOSR Journal of Applied Chemistry, 9(2), 71-75.[Link]
Reference Data & Comparative Studies
Validation
2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate vs carbonyldiimidazole (CDI) in coupling reactions
Title: Advanced Coupling Strategies: 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate vs. Carbonyldiimidazole (CDI) Executive Summary In the synthesis of complex heterocyclic architectures—most notably DNA-bindin...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Advanced Coupling Strategies: 2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate vs. Carbonyldiimidazole (CDI)
Executive Summary
In the synthesis of complex heterocyclic architectures—most notably DNA-binding pyrrole-imidazole polyamides—the installation of the 1-methyl-1H-imidazole-2-carbonyl moiety is a notorious bottleneck[1][2]. The parent acid, 1-methyl-1H-imidazole-2-carboxylic acid, is highly susceptible to decarboxylation. This guide objectively compares two distinct methodologies for amide bond formation: the traditional in situ activation using 1,1'-carbonyldiimidazole (CDI) versus the use of the pre-activated building block 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate . By analyzing the thermodynamic causality and kinetic profiles of both reagents, researchers can optimize yields, minimize degradation, and streamline purification workflows.
Mechanistic Causality: The Decarboxylation Dilemma
The CDI Activation Pathway
CDI is a classic zero-length coupling reagent that activates carboxylic acids by forming an electrophilic acyl imidazole intermediate. However, applying CDI to 1-methyl-1H-imidazole-2-carboxylic acid introduces severe thermodynamic stress. The activation releases one equivalent of imidazole (a competitive nucleophile and base) and carbon dioxide. Because the imidazole-2-carboxylic acid core is inherently unstable, the thermal energy often required to drive the subsequent aminolysis of the sluggish acyl imidazole intermediate frequently leads to rapid decarboxylation of the starting material, plummeting overall yields.
The TFE Active Ester Pathway
To circumvent in situ degradation, researchers utilize 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate as a pre-activated, isolable building block[3]. The causality behind its superior performance lies in the pKa of its leaving group. 2,2,2-Trifluoroethanol (TFEOH) has a pKa of ~12.4, sitting perfectly between unactivated aliphatic alcohols (ethanol, pKa ~15.9) and highly reactive phenolic leaving groups (phenol, pKa ~10.0)[4]. The strong inductive electron-withdrawal of the trifluoromethyl (-CF3) group renders the ester highly electrophilic toward incoming amines, allowing aminolysis to proceed rapidly at room temperature. Furthermore, the byproduct (TFEOH) is volatile (bp 74 °C) and non-nucleophilic, preventing reverse reactions and simplifying workup.
Quantitative Performance Comparison
Metric
CDI In Situ Activation
TFE Active Ester Aminolysis
Typical Yield
40% – 60%
85% – 98%
Reaction Temperature
40 °C – 60 °C (Heating often required)
20 °C – 25 °C (Room temperature)
Reaction Time
12 – 24 hours
4 – 8 hours
Primary Byproducts
Imidazole, CO₂, Decarboxylated starting material
2,2,2-Trifluoroethanol (Volatile)
Atom Economy
Low (Requires excess reagent to offset degradation)
Protocol A: CDI-Mediated In Situ Coupling
Caution: This reaction generates CO₂ gas. Ensure the reaction vessel is properly vented.
Activation: Dissolve 1-methyl-1H-imidazole-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere. Add CDI (1.1 eq) in a single portion.
Validation Checkpoint 1: Monitor the reaction visually. Effervescence (CO₂ evolution) will occur. Stir at room temperature until gas evolution completely ceases (typically 1–2 hours), indicating the complete formation of the acyl imidazole.
Coupling: Add the target amine (1.0 eq) to the solution. If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 1.2 eq).
Thermal Drive: Heat the reaction to 50 °C for 16 hours.
Validation Checkpoint 2: Analyze via LC-MS. You will likely observe a mixture of the target polyamide mass [M+H]+ and a significant peak corresponding to 1-methylimidazole (the decarboxylation degradation product).
Workup: Quench with water, extract with EtOAc, and perform silica gel chromatography to separate the product from residual imidazole.
Protocol B: TFE Active Ester Aminolysis
Coupling: Dissolve 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF or DMSO (0.5 M)[1][2].
Base Addition (Optional): If the amine is a salt, add DIPEA (1.0 eq). No base is required for free amines, as the TFE leaving group does not generate a strongly acidic byproduct.
Ambient Reaction: Stir at 20–25 °C for 4–8 hours.
Validation Checkpoint 1: Monitor via TLC (UV 254 nm) or LC-MS. The disappearance of the strongly UV-active TFE ester peak directly correlates with product formation. No decarboxylation mass should be observed.
Workup: Concentrate the reaction mixture under high vacuum. The byproduct, 2,2,2-trifluoroethanol, is highly volatile and is completely removed during evaporation, yielding a highly pure crude product ready for downstream processing or precipitation[3].
Visualizing the Reaction Pathways
Reaction pathway comparison: In situ CDI activation vs. pre-activated TFE ester aminolysis.
Structural Clarification: Active Ester vs. Carbonylating Reagent
Scientist's Note: It is critical to distinguish the building block discussed above (2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate) from the structurally related carbonylating reagent 2,2,2-trifluoroethyl 1H-imidazole-1-carboxylate (TFEIC). While the former is an active ester used to install a specific heterocyclic moiety[2], the latter is a direct functional alternative to CDI used for synthesizing unsymmetrical ureas and carbamates[4]. TFEIC transfers a carbonyl (C=O) group, leveraging the same highly efficient TFE leaving group mechanics to prevent the symmetrical urea side-products that plague traditional CDI-mediated urea syntheses.
comparing trifluoroethylating agents: CAS 1311316-93-4 vs trifluoroethyl triflate
The introduction of a trifluoroethyl group (–CH₂CF₃) is a cornerstone strategy in medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates....
Author: BenchChem Technical Support Team. Date: April 2026
The introduction of a trifluoroethyl group (–CH₂CF₃) is a cornerstone strategy in medicinal chemistry, utilized to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates. However, the strong electron-withdrawing nature of the –CF₃ group profoundly deactivates the adjacent carbon toward nucleophilic attack. Consequently, standard alkyl halides are practically inert, necessitating the use of highly specialized reagents.
This guide provides an objective, mechanistic comparison between the industry gold-standard Trifluoroethyl Triflate and the emerging active ester scaffold CAS 1311316-93-4 (2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate). By analyzing their divergent reactivities, we provide researchers with field-proven insights and self-validating protocols to optimize synthetic campaigns.
Mechanistic Divergence & Causality
The choice of reagent dictates the entire synthetic paradigm. The fundamental difference between these two agents lies in their leaving groups and their primary modes of activation.
Trifluoroethyl Triflate (CF₃CH₂OTf):
Trifluoroethyl triflate relies on brute-force electrophilicity. The trifluoromethanesulfonate (–OTf) group is an exceptional "super leaving group" that effectively overcomes the dipole repulsion and steric hindrance imposed by the –CF₃ moiety ([1]). This enables direct Sₙ2 alkylation of phenols, amines, and thiols. However, this extreme reactivity comes at the cost of high volatility, moisture sensitivity, and potential genotoxicity, requiring rigorous temperature control to prevent elimination by-products ([2]).
CAS 1311316-93-4 (2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate):
In contrast, CAS 1311316-93-4 operates as a stable, tunable active ester ([3]). Imidazole-2-carboxylates are privileged scaffolds that typically undergo nucleophilic acyl substitution (transferring the trifluoroethoxycarbonyl group) or transition-metal-catalyzed decarboxylative coupling ([4]). Because the 1-methyl-1H-imidazole acts as a stable leaving group upon activation, this reagent offers a much milder, bench-stable alternative for library synthesis, though it requires specific catalytic activation to achieve direct trifluoroethylation.
Mechanistic divergence between direct SN2 alkylation (triflate) and active ester pathways.
Performance & Reactivity Profile
To facilitate objective reagent selection, the quantitative and qualitative performance metrics of both agents are summarized below.
A robust chemical protocol must be a self-validating system—incorporating internal diagnostic checks to eliminate false positives and ensure reproducibility.
Standardized self-validating workflow for nucleophilic trifluoroethylation.
Protocol A: Direct O-Trifluoroethylation using Trifluoroethyl Triflate
Causality: Because the –CF₃ group retards Sₙ2 attack, the nucleophile must be highly activated (e.g., converted to a phenoxide). The reaction is highly exothermic; failure to control the temperature leads to rapid hydrolysis of the triflate or elimination side-reactions.
Substrate Activation: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C under an argon atmosphere. Add Cs₂CO₃ (1.5 equiv) in portions. Causality: Cs₂CO₃ provides superior solubility and the "cesium effect" enhances phenoxide nucleophilicity compared to potassium or sodium bases.
Electrophile Addition: Add Trifluoroethyl triflate (1.2 equiv) dropwise over 10 minutes. Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.
Self-Validation Check (Critical): At t = 60 min, withdraw a 10 µL aliquot and quench it into 100 µL of a 1M diethylamine solution in acetonitrile. Analyze via LC-MS.
Diagnostic: The rapid formation of N,N-diethyl-2,2,2-trifluoroethylamine confirms that unreacted, active triflate is still present in the system. If this adduct is absent but the starting phenol remains, the triflate has been prematurely hydrolyzed by adventitious water, dictating that the solvent must be re-dried.
Workup: Quench the bulk reaction with water, extract with EtOAc, wash with brine (3x) to remove DMF, and purify via flash chromatography.
Protocol B: Active Ester Functionalization using CAS 1311316-93-4
Causality: As an active ester, this reagent is completely unreactive toward weak nucleophiles at room temperature. It requires catalytic activation to polarize the carbonyl group and facilitate the expulsion of the imidazole leaving group.
System Setup: Dissolve the nucleophile (1.0 equiv) and CAS 1311316-93-4 (1.1 equiv) in anhydrous THF (0.2 M) at room temperature.
Catalytic Activation: Add a nucleophilic catalyst such as DMAP (0.1 equiv) and a mild base like DIPEA (1.5 equiv). Causality: DMAP attacks the active ester to form a highly electrophilic acylpyridinium intermediate, drastically lowering the activation energy for the subsequent nucleophilic attack.
Self-Validation Check (Critical): Monitor the reaction via HPLC with a UV detector set to 254 nm.
Diagnostic: Track the appearance of the free 1-methyl-1H-imidazole byproduct. Because this leaving group is released in a strict 1:1 stoichiometric ratio with the product, its peak area serves as a direct, quantifiable proxy for reaction conversion. If the imidazole peak plateaus before 95% theoretical yield, the catalyst has been poisoned or the nucleophile is sterically hindered.
Workup: Concentrate the mixture under reduced pressure. The basic imidazole byproduct can be easily removed by washing the organic layer with a mild 5% citric acid aqueous solution.
Conclusion
For drug development professionals requiring immediate, high-yielding direct Sₙ2 alkylation, Trifluoroethyl Triflate remains the undisputed, albeit hazardous, reagent of choice. Conversely, CAS 1311316-93-4 represents a sophisticated, bench-stable active ester scaffold. While it requires catalytic or transition-metal activation, it offers superior safety, functional group tolerance, and the ability to generate novel trifluoroethoxycarbonylated prodrugs or undergo decarboxylative cross-coupling.
References
Advances in[18F]Trifluoromethylation Chemistry for PET Imaging
Source: MDPI (Pharmaceuticals)
URL: [Link]
Trifluoroethylation of phenols utilizing trifluoroethyl-halides
Source: Hungarian Academy of Sciences
URL: [Link]
o-Silylaryl Triflates: A Journey of Kobayashi Aryne Precursors
Source: ACS Chemical Reviews
URL:[Link]
A Comparative Guide to the Spectroscopic Purity Validation of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Introduction In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible sc...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's identity and purity is not merely a procedural step but the bedrock of reliable, reproducible science. For novel heterocyclic compounds such as 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (CAS: 1311316-93-4), a potential intermediate in complex syntheses, rigorous analytical validation is paramount.[1][2] This guide provides an in-depth, multi-faceted spectroscopic strategy for the purity validation of this specific molecule. We will move beyond simple data reporting to explore the causality behind our analytical choices, establishing a self-validating system where data from complementary techniques converge to build an unassailable case for purity.
The approach detailed herein leverages a synergistic trio of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method provides a unique and orthogonal piece of the structural puzzle, and together they form a powerful tool for both confirming the target structure and detecting potential process-related impurities or degradants.
The Integrated Spectroscopic Workflow: A Holistic Strategy
A single analytical technique is rarely sufficient to declare a compound "pure." Purity is a composite of confirmed identity and the absence of contaminants. Our validation workflow is designed to be a closed-loop, self-verifying process. Data from each spectroscopic analysis must be consistent not only with the proposed structure of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate but also with the data from the other techniques. This holistic approach minimizes the risk of misinterpretation and provides the highest degree of confidence.
Caption: Integrated workflow for spectroscopic validation.
Part 1: Definitive Structural & Identity Confirmation
Before assessing purity, we must confirm that the bulk material is indeed the target compound. Each spectroscopic technique interrogates the molecule's structure in a different way.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy provides the most detailed structural information, mapping the connectivity and chemical environment of magnetically active nuclei. For our target molecule, ¹H, ¹³C, and ¹⁹F NMR are all essential.
¹H NMR (Proton NMR): This technique reveals the number and environment of all protons. For our molecule, we expect four distinct signals with specific multiplicities and integrations, arising from the unique proton environments. The quartet generated by the methylene (-CH₂-) protons coupled to the three fluorine atoms is a particularly diagnostic feature.
¹³C NMR (Carbon NMR): This analysis confirms the carbon skeleton of the molecule. We expect to see all seven carbon atoms, including the characteristic ester carbonyl carbon and the carbons of the imidazole ring.[3][4] The chemical shifts provide evidence for the electronic environment of each carbon.
¹⁹F NMR (Fluorine NMR): Given the trifluoroethyl group, ¹⁹F NMR is a highly sensitive and specific tool.[5][6] A single signal, typically a triplet due to coupling with the adjacent methylene protons, is expected. Its chemical shift is highly indicative of the -OCH₂CF₃ moiety and provides a clean window for identifying any fluorine-containing impurities.[7]
Mass Spectrometry (MS): The Molecular Weight Fingerprint
MS provides the molecular weight of the compound and, through fragmentation, offers corroborating structural evidence.
Low-Resolution MS (LRMS): This will confirm the nominal molecular weight. For C₇H₇F₃N₂O₂, the molecular weight is approximately 208.14 g/mol .[8] The observation of a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) at m/z 208 or 209, respectively, is the primary confirmation.
High-Resolution MS (HRMS): This is the gold standard for formula confirmation. HRMS can measure the mass-to-charge ratio to four or more decimal places, allowing for the unambiguous determination of the elemental composition. The calculated exact mass for [M+H]⁺ (C₇H₈F₃N₂O₂⁺) is 209.0536, and the experimental value must fall within a narrow tolerance (typically <5 ppm) of this.
Fragmentation Analysis: The fragmentation pattern can further validate the structure. Expected fragments include the loss of the trifluoroethyl group or cleavage at the ester linkage.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Signature
FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum is a fingerprint that confirms the presence of key structural motifs.[10]
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1750 cm⁻¹. This is one of the most prominent peaks in the spectrum.[11]
C-F Stretches: Strong, intense bands are expected in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.
Imidazole Ring Vibrations: C=N and C-N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.[12][13]
C-H Stretches: Signals corresponding to aromatic (imidazole ring) and aliphatic (methyl, methylene) C-H stretches will be observed around 2900-3150 cm⁻¹.
Part 2: Purity Assessment and Comparative Analysis
With the identity confirmed, the focus shifts to detecting what shouldn't be there. This is achieved by scrutinizing the spectra for any extraneous signals and comparing them to the known signatures of potential impurities.
Table 1: Summary of Expected Spectroscopic Data for 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate
Technique
Signal / Peak
Expected Value
Assignment & Rationale
¹H NMR
Singlet
~4.1 ppm
3H, Imidazole N-CH₃
Doublet
~7.2 ppm
1H, Imidazole H-5
Doublet
~7.0 ppm
1H, Imidazole H-4
Quartet
~4.7 ppm
2H, -OCH₂ CF₃ (Coupling to ³F)
¹³C NMR
Quartet
~123 ppm
-OCH₂C F₃ (Coupling to ¹F)
Quartet
~61 ppm
-OC H₂CF₃ (Coupling to ¹F)
Methyl
~35 ppm
N-CH₃
Imidazole
~128, ~129, ~140 ppm
C4, C5, C2-quaternary
Carbonyl
~160 ppm
C=O (Ester)
¹⁹F NMR
Triplet
-74 to -78 ppm
-OCH₂CF₃ (Coupling to ²H)
MS (HRMS)
[M+H]⁺
m/z 209.0536
Calculated for C₇H₈F₃N₂O₂⁺
FTIR
C=O Stretch
1720-1750 cm⁻¹
Strong, sharp ester carbonyl
C-F Stretches
1100-1300 cm⁻¹
Multiple strong bands
C=N / C=C
1400-1650 cm⁻¹
Imidazole ring vibrations
Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and concentration. They are referenced against TMS.
A pure sample will exhibit only the signals listed in Table 1. Any additional peaks in the NMR, MS, or FTIR spectra are indicative of impurities. The power of this comparative approach lies in identifying these impurities by their unique spectroscopic signatures.
Table 2: Spectroscopic Comparison with Plausible Process-Related Impurities
Potential Impurity
Structure
Key Differentiating Spectroscopic Feature
Rationale for Monitoring
1-methyl-1H-imidazole-2-carboxylic acid
Imidazole ring with -COOH
FTIR: Broad O-H stretch (2500-3300 cm⁻¹). ¹H NMR: Absence of -OCH₂CF₃ signals; presence of a broad, exchangeable COOH proton.
Unreacted starting material or hydrolysis product.
2,2,2-trifluoroethanol
HO-CH₂CF₃
¹H NMR: Presence of a hydroxyl (-OH) proton. ¹⁹F NMR: A distinct triplet signal at a different chemical shift from the ester.
Adherence to standardized protocols is essential for generating reproducible and reliable data. The following are detailed methodologies for sample analysis.
Protocol 1: NMR Spectroscopy
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if not already present in the solvent.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>100:1 for the main peaks). Integrate all signals and reference the spectrum to TMS at 0.00 ppm.
¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Reference the spectrum to an appropriate standard (e.g., external CFCl₃ at 0.00 ppm).
Data Analysis: Process all spectra using appropriate software. Analyze chemical shifts, coupling constants, and integrations. Scrutinize the baseline for any minor peaks that could indicate impurities.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
Infusion and Ionization: Infuse the sample directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode. ESI is a soft ionization technique that is likely to keep the molecule intact.
Data Acquisition: Acquire the spectrum on a high-resolution instrument (e.g., Orbitrap or TOF). Scan a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
Data Analysis: Determine the m/z of the most abundant ion in the isotopic cluster for the parent molecule. Use the instrument software to calculate the elemental composition and compare the measured exact mass to the theoretical mass. The mass error should be below 5 ppm.
Protocol 3: FTIR Spectroscopy
Sample Preparation: If the sample is a solid, place a small amount onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.
Background Collection: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O).
Sample Spectrum Collection: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
Data Analysis: Process the spectrum (e.g., baseline correction, ATR correction). Identify the wavenumbers of the major absorption bands and compare them to the expected values for the compound's functional groups (Table 1) and potential impurities (Table 2).
Conclusion
The spectroscopic validation of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate purity is a comprehensive process that relies on the convergence of evidence from multiple, orthogonal analytical techniques. By systematically applying ¹H, ¹³C, and ¹⁹F NMR, high-resolution mass spectrometry, and FTIR, a complete and unambiguous profile of the compound can be established. This integrated approach, which compares experimental data against a theoretically derived standard and known potential impurities, provides the highest level of scientific rigor and confidence. It ensures that downstream research and development efforts are built upon a foundation of analytically validated, high-purity material, which is a non-negotiable requirement in the pharmaceutical industry.[14][15][16]
References
International Conference on Harmonisation (ICH). Validation of Impurity Methods, Part II. (2014). Available at: [Link]
ResearchGate. H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
Grasselli, M., Díaz, L. E., & Olivieri, A. C. (2006). Structural and 14N EFG Information on Solid Imidazole by 13C CP/MAS NMR Data. Spectroscopy Letters, 24(6). Available at: [Link]
de Oliveira, A. R. M. (2020). AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM. SciELO. Available at: [Link]
Yankova, T., et al. (2020). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. MDPI. Available at: [Link]
Institute of Metallophysics, N.A.S. of Ukraine. (2020). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Available at: [Link]
Amijs, J. H. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetic Resonance in Chemistry. Available at: [Link]
Elsevier. (2000). Fluorine-19 NMR investigation of poly(trifluoroethylene). Available at: [Link]
ResearchGate. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
LCGC International. Analytical Method Validation: Back to Basics, Part II. (2015). Available at: [Link]
United Nations Office on Drugs and Crime (UNODC). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). Available at: [Link]
ChemCon GmbH. Identity determination and purity testing. Available at: [Link]
ACS Publications. 19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo-N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe. (2022). Available at: [Link]
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. (2023). Available at: [Link]
PubMed. Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. (2001). Available at: [Link]
Journal of the American Chemical Society. Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications. (2007). Available at: [Link]
dynamicscience. Using spectroscopy to determine purity. Available at: [Link]
Wiley-VCH. Supporting Information. Available at: [Link]
Veeprho. Identification and profiling of impurities in Pharmaceuticals. (2024). Available at: [Link]
PMC. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. (2013). Available at: [Link]
PubMed. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. (2006). Available at: [Link]
NIST WebBook. 1H-Imidazole-2-carboxaldehyde. Available at: [Link]
Journal of the American Chemical Society. Infrared Spectra of Some Carboxylic Acid Derivatives. (1956). Available at: [Link]
MDPI. Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. (2022). Available at: [Link]
PMC. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. (2023). Available at: [Link]
The Ascendancy of the Difluoroethyl Moiety: A Comparative Analysis of 1-(2,2-difluoroethyl)piperidin-4-one in Modern Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strateg...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a multitude of pharmacological properties, including metabolic stability, binding affinity, and bioavailability. While the trifluoromethyl group has long been a staple in the medicinal chemist's toolkit, emerging building blocks are offering nuanced advantages. This guide provides a comprehensive technical comparison of a promising new entrant, 1-(2,2-difluoroethyl)piperidin-4-one (CAS 1311316-93-4) , against traditional fluorinated and non-fluorinated building blocks. Through an examination of its synthesis, physicochemical properties, and impact on metabolic stability, we will elucidate the unique value proposition of the N-difluoroethyl piperidone scaffold in contemporary drug discovery.
The Rationale for Fluorination: A Tale of Two Groups
The introduction of fluorine can profoundly alter the electronic properties of a molecule. Traditional fluorinated building blocks often feature the trifluoromethyl (-CF3) group, which is a strong electron-withdrawing group and is known for its ability to increase metabolic stability and binding affinity. However, the difluoroethyl group (-CH2CF2H) offers a distinct set of properties that are gaining traction in drug design.
A key distinction lies in the potential for hydrogen bonding. The difluoromethyl group, with its C-H bond adjacent to the strongly electron-withdrawing fluorine atoms, can act as a hydrogen bond donor. This is a feature absent in the trifluoromethyl group and can lead to additional favorable interactions within a protein's binding pocket, potentially increasing potency and selectivity.
Furthermore, the steric and electronic profiles of the difluoroethyl group are different from those of the trifluoromethyl group, offering medicinal chemists a finer tool for tuning molecular properties. This guide will explore the practical implications of these differences through a focused analysis of 1-(2,2-difluoroethyl)piperidin-4-one.
Synthesis and Reactivity: Introducing the Difluoroethyl Group
The synthesis of 1-(2,2-difluoroethyl)piperidin-4-one typically involves the N-alkylation of 4-piperidone. While various methods exist for N-alkylation, a common approach utilizes a suitable difluoroethylating agent in the presence of a base.
A representative synthetic pathway is the reaction of 4-piperidone with 2,2-difluoroethyl triflate or a similar electrophile. The reaction is typically carried out in an aprotic solvent such as acetonitrile with a non-nucleophilic base like potassium carbonate to neutralize the acid generated during the reaction.
Experimental Protocol: Synthesis of 1-(2,2-difluoroethyl)piperidin-4-one
Materials:
4-Piperidone hydrochloride
2,2-Difluoroethyl trifluoromethanesulfonate (or other suitable difluoroethylating agent)
Potassium carbonate (anhydrous)
Acetonitrile (anhydrous)
Ethyl acetate
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile, add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise at room temperature.
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to afford 1-(2,2-difluoroethyl)piperidin-4-one.
Discussion of Experimental Choices: The choice of a non-nucleophilic base like potassium carbonate is crucial to prevent side reactions with the electrophilic difluoroethylating agent. Anhydrous conditions are necessary to avoid hydrolysis of the triflate and to ensure efficient reaction. The workup procedure is designed to remove unreacted starting materials and inorganic byproducts, and column chromatography provides the final purification of the desired product.
Caption: Conceptual comparison of metabolic stability.
Conclusion: A Versatile Building Block for Modern Drug Discovery
1-(2,2-difluoroethyl)piperidin-4-one represents a valuable and versatile building block for medicinal chemists. Its unique combination of properties, including tunable lipophilicity, reduced basicity, potential for hydrogen bonding, and enhanced metabolic stability, offers a compelling alternative to traditional alkyl and trifluoromethyl-substituted piperidines. The ability to fine-tune these properties allows for a more rational approach to drug design, enabling the optimization of pharmacokinetic and pharmacodynamic profiles. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of building blocks like 1-(2,2-difluoroethyl)piperidin-4-one will undoubtedly play an increasingly important role in the discovery of the next generation of medicines.
References
Dextromethorphan Analogues for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. [Please note: This is a representative reference based on the provided search results.
Patents covering N-difluoroethyl piperidine derivatives, such as EP 4559915 A1, highlight the industrial interest in this scaffold.
General reviews on the role of fluorine in medicinal chemistry provide a broader context for the advantages of using fluorin
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.